3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Description
BenchChem offers high-quality 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-fluoroethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAOLXXGIINHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357265-49-5 | |
| Record name | 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid: Structure, Synthesis, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cyclobutanes
In the realm of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems, such as cyclobutane, has become a cornerstone of molecular design.[1] The cyclobutane motif offers a rigid scaffold that can effectively orient substituents in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Concurrently, the introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and pKa, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4]
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid emerges as a particularly interesting building block by combining these desirable features. The presence of the fluoroethyl group introduces a metabolically stable aliphatic chain with a polar C-F bond, while the carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation. This unique combination makes it a valuable synthon for the generation of novel chemical entities with tailored properties.
Chemical Structure and SMILES Notation
The chemical structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is characterized by a central cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with a 2-fluoroethyl group.
Key Structural Features:
-
Cyclobutane Core: A four-membered carbocyclic ring that imparts conformational rigidity.
-
Carboxylic Acid Group: A versatile functional group for derivatization.
-
2-Fluoroethyl Side Chain: An ethyl group with a terminal fluorine atom, which influences the molecule's electronic and metabolic properties.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is O=C(O)C1CC(CCF)C1 .
A positional isomer, 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid, has been documented and possesses the SMILES notation C1CC(C1)(CCF)C(=O)O.[5] It is crucial for researchers to distinguish between these isomers as their distinct substitution patterns will lead to different chemical and biological properties.
Proposed Synthetic Pathway
Proposed Synthetic Scheme:
A proposed synthetic pathway for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid.
Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons olefination and reduction
-
To a solution of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Add a solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq.) in THF.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then dissolved in ethanol and subjected to hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the solvent to yield diethyl 3-(2-hydroxyethyl)cyclobutane-1,1-dicarboxylate.
Causality behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds from ketones. The subsequent hydrogenation provides the desired saturated ethyl chain.
Step 2: Deoxofluorination
-
Dissolve diethyl 3-(2-hydroxyethyl)cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C and add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor® (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylate.
Causality behind Experimental Choices: Deoxofluorination is a standard method for converting primary alcohols to the corresponding fluoroalkanes. The choice of fluorinating agent can be critical for safety and yield on a larger scale.
Step 3: Hydrolysis
-
Dissolve the diethyl ester (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the dicarboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylic acid.
Causality behind Experimental Choices: Basic hydrolysis is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.
Step 4: Decarboxylation
-
Heat the crude 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylic acid at a temperature of 150-180 °C until the evolution of carbon dioxide ceases.
-
The resulting crude product can be purified by vacuum distillation or recrystallization to yield the final product, 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid.
Causality behind Experimental Choices: Thermal decarboxylation of malonic acid derivatives is a classic and effective method for the synthesis of monosubstituted carboxylic acids.
Physicochemical Properties and Characterization
While experimental data for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is not available, its physicochemical properties can be predicted based on the known properties of similar fluorinated cyclobutane carboxylic acids.[9][10]
| Property | Predicted Value/Range | Rationale and Supporting Evidence |
| Molecular Weight | 146.15 g/mol | Calculated from the molecular formula C7H11FO2. |
| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to the non-fluorinated analog (cyclobutanecarboxylic acid, pKa ~4.8). The effect is attenuated by the ethyl spacer. Studies on α-fluoroalkyl cyclobutane carboxylic acids have shown a significant decrease in pKa.[9][10] |
| LogP | 1.0 - 1.5 | The introduction of a fluorine atom generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a methyl group. The overall LogP is expected to be in a range suitable for drug-like molecules. |
| Boiling Point | ~200-220 °C | Expected to be slightly higher than cyclobutanecarboxylic acid (~195 °C) due to the increased molecular weight and polarity.[11] |
Analytical Characterization:
The successful synthesis and purity of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the cyclobutane ring protons, the diastereotopic protons of the CH2F group (a triplet of doublets), and the protons of the adjacent CH2 group.
-
¹³C NMR will display distinct peaks for the carbonyl carbon, the carbons of the cyclobutane ring, and the carbons of the fluoroethyl side chain, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR will exhibit a triplet corresponding to the single fluorine atom, confirming its presence and coupling to the adjacent methylene protons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecular ion, thereby verifying the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch characteristic of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-F stretch in the region of 1000-1100 cm⁻¹.
Conclusion and Future Outlook
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid represents a valuable and currently underexplored building block for medicinal chemistry and materials science. Its unique combination of a rigid cyclobutane core, a versatile carboxylic acid handle, and a metabolically robust fluoroethyl side chain makes it an attractive starting material for the synthesis of novel bioactive molecules and functional materials. The proposed synthetic route offers a practical and scalable approach to access this compound, paving the way for its broader investigation and application in various research and development endeavors. Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties.
References
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
-
Morin, M. D., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 63(24), 15847-15863. Available at: [Link]
-
PubChem. 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]
-
ACS Publications. Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development 2021, 25, 1, 82–88. Available at: [Link]
-
Bohrium. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Available at: [Link]
-
PubChem. 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]
-
PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
Georganics. Cyclobutanecarboxylic acid - general description. Available at: [Link]
-
Eastfine. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Available at: [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Available at: [Link]
-
PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
Sources
- 1. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) [eastfine.net]
- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid (C7H11FO2) [pubchemlite.lcsb.uni.lu]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
The Strategic Incorporation of Fluorinated Cyclobutane Carboxylic Acids in Modern Drug Discovery: An In-depth Technical Guide
Introduction: The Confluence of Fluorine and Strained Rings in Bioisosteric Design
In the intricate chess game of drug discovery, where molecular modifications can dictate the success or failure of a therapeutic candidate, the strategic deployment of bioisosteres is a paramount tactic. Bioisosterism, the principle of substituting one functional group with another that retains similar physicochemical and biological properties, allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.[1] Within this expansive toolkit, the strategic marriage of fluorine's unique electronic properties with the conformational rigidity of the cyclobutane scaffold has given rise to a powerful class of building blocks: fluorinated cyclobutane carboxylic acids.[2][3]
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the bioisosteric applications of these valuable motifs. We will delve into the causality behind their design, explore synthetic methodologies, analyze their impact on critical drug-like properties, and examine case studies that underscore their successful application in overcoming common drug discovery hurdles.
The Rationale: Why Fluorinated Cyclobutanes?
The utility of fluorinated cyclobutanes stems from the synergistic interplay of two key components: the fluorine atom and the cyclobutane ring.
The Influence of Fluorine: The introduction of fluorine, the most electronegative element, into an organic molecule imparts profound effects.[4][5] These include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly increases the acidity of nearby functional groups, such as carboxylic acids.[6] This can be crucial for optimizing interactions with biological targets or altering a compound's ionization state at physiological pH.
-
Lipophilicity Tuning: The impact of fluorination on lipophilicity (logP/logD) is highly context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, polyfluorination, particularly the trifluoromethyl group, generally increases it.[7][8] This allows for precise control over a molecule's ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[9] Strategically placing fluorine atoms can block sites of metabolism, thereby increasing a drug's half-life.
-
Conformational Control: Fluorine's stereoelectronic effects can influence the conformational preferences of a molecule, locking it into a bioactive conformation and enhancing binding affinity to its target.[10]
The Role of the Cyclobutane Scaffold: The four-membered cyclobutane ring offers a unique set of properties:
-
Conformational Rigidity: Unlike more flexible aliphatic chains, the cyclobutane ring is puckered and relatively rigid, reducing the entropic penalty upon binding to a target.[11] This can lead to improved potency and selectivity.
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring provides a valuable scaffold for orienting substituents in three-dimensional space, enabling better exploration of the chemical space and improved interactions with complex protein binding pockets.
-
Metabolic Stability: The strained ring system of cyclobutane can also contribute to enhanced metabolic stability compared to more flexible acyclic or larger cyclic systems.[11]
The combination of these features in fluorinated cyclobutane carboxylic acids creates a versatile platform for addressing a multitude of challenges in drug design, from improving metabolic stability to fine-tuning physicochemical properties and enhancing target engagement.
Synthetic Strategies: Accessing Key Fluorinated Cyclobutane Building Blocks
The successful application of fluorinated cyclobutanes in drug discovery is underpinned by robust and scalable synthetic methodologies. Several key strategies have been developed to access a variety of mono-, di-, and trifluoromethylated cyclobutane carboxylic acids and their derivatives.
Synthesis of 1-(Trifluoromethyl)cyclobutane Derivatives
A prevalent and powerful method for the synthesis of 1-(trifluoromethyl)cyclobutanes involves the deoxofluorination of the corresponding cyclobutane carboxylic acids using sulfur tetrafluoride (SF₄).[7][12] This reaction provides a direct route to the valuable CF₃-substituted scaffold.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-amine from 1-Aminocyclobutane-1-carboxylic Acid [13]
-
Reaction Setup: In a stainless-steel autoclave, place 1-aminocyclobutane-1-carboxylic acid.
-
Reagent Addition: Cool the autoclave to -78 °C and carefully condense anhydrous hydrogen fluoride (HF) into the vessel, followed by the condensation of sulfur tetrafluoride (SF₄).
-
Reaction: Seal the autoclave and heat it to the desired temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the excess SF₄ and HF. The reaction mixture is then cautiously quenched with a base (e.g., aqueous sodium hydroxide or potassium hydroxide) at low temperature.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the desired 1-(trifluoromethyl)cyclobutane-1-amine.
Caption: Deoxofluorination of cyclobutane carboxylic acids.
Synthesis of Monofluoromethyl (CH₂F) and Difluoromethyl (CHF₂) Cyclobutane Derivatives
Accessing monofluoromethyl and difluoromethyl cyclobutanes typically involves multi-step sequences starting from readily available precursors like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[6][14]
Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid [6]
-
Mesylation: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding mesylate.
-
Fluorination: The crude mesylate is then reacted with a fluoride source, such as tetramethylammonium fluoride (TMAF), in a high-boiling solvent (e.g., toluene) at reflux to introduce the fluorine atom via nucleophilic substitution.
-
Hydrolysis: The resulting ethyl 1-(fluoromethyl)cyclobutanecarboxylate is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and a co-solvent (e.g., methanol) to yield 1-(fluoromethyl)cyclobutane-1-carboxylic acid.
-
Purification: The product is isolated by acidification of the reaction mixture and extraction with an organic solvent, followed by purification techniques such as crystallization or chromatography.
Caption: Synthesis of 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid.
Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
A practical industrial preparation method for 3,3-difluorocyclobutane-1-carboxylic acid utilizes readily available starting materials and avoids expensive fluorinating agents like DAST.[15]
Experimental Protocol: Industrial Preparation of 3,3-Difluorocyclobutane-1-carboxylic Acid [15]
-
Cycloaddition: Methyl acrylate is reacted with 1,1-dichloro-2,2-difluoroethylene in a [2+2] cycloaddition reaction to form the corresponding cyclobutane adduct.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., potassium hydroxide or sodium hydroxide) to yield 2-chloro-3,3-difluoro-1-cyclobutanecarboxylic acid.
-
Hydrogenation: The chloro-substituted cyclobutane is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine to remove the chlorine atom and afford 3,3-difluorocyclobutane-1-carboxylic acid.
Physicochemical Properties and Their Modulation
The introduction of fluorine into the cyclobutane ring has a profound and predictable impact on key physicochemical properties that are critical for drug development.
Acidity (pKa)
The strong inductive effect of fluorine atoms leads to a significant increase in the acidity of the carboxylic acid moiety. This effect is additive, with each additional fluorine atom further lowering the pKa.[6]
| Compound | pKa | Reference |
| Cyclobutanecarboxylic acid | ~4.8 | [6] |
| 1-(Fluoromethyl)cyclobutanecarboxylic acid | ~4.1 | [6] |
| 1-(Difluoromethyl)cyclobutanecarboxylic acid | ~3.4 | [6] |
| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | ~2.9 | [12] |
| p-tert-Butylbenzoic acid | 4.79 | [12] |
| p-(1-Trifluoromethylcyclobutyl)benzoic acid | 2.92 | [12] |
Table 1: Impact of Fluorination on the pKa of Cyclobutane Carboxylic Acids.
This modulation of acidity can be leveraged to enhance interactions with target proteins that involve acidic groups or to control the ionization state of a drug candidate, which in turn affects its solubility and permeability.
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is more nuanced and depends on the degree and position of fluorination, as well as the overall molecular context.[3][16]
| Bioisosteric Replacement | ΔlogD | Reference |
| tert-Butyl to 1-Trifluoromethylcyclobutyl (Model Cpd 1) | +0.4 | [8] |
| tert-Butyl to 1-Trifluoromethylcyclobutyl (Model Cpd 2) | +0.5 | [8] |
| tert-Butyl to 1-Trifluoromethylcyclobutyl (Butenafine) | +0.5 | [8] |
Table 2: Change in Lipophilicity (logD) upon Bioisosteric Replacement.
Generally, the replacement of a hydrocarbon group with a trifluoromethyl-substituted cyclobutane leads to an increase in lipophilicity.[8] However, in some cases, particularly with monofluorination, a decrease in lipophilicity can be observed.[16] This tunability is a key advantage for medicinal chemists seeking to optimize a compound's ADME profile.
Bioisosteric Applications in Drug Design: Case Studies
The true value of fluorinated cyclobutane carboxylic acids is demonstrated in their successful application as bioisosteres to solve specific challenges in drug discovery programs.
Case Study 1: 1-Trifluoromethylcyclobutyl as a tert-Butyl Mimic
The tert-butyl group is a common motif in drug molecules, often used to provide steric bulk and fill hydrophobic pockets. However, it can be susceptible to metabolic oxidation. The 1-trifluoromethylcyclobutyl group has emerged as an excellent bioisostere for the tert-butyl group, offering similar steric properties with improved metabolic stability.[7][12]
In a study by Grygorenko and co-workers, the replacement of a tert-butyl group with a 1-trifluoromethylcyclobutyl group in several bioactive compounds led to preserved or even enhanced biological activity, and in some instances, improved metabolic stability.[12] While the steric size is slightly larger and lipophilicity is moderately increased, the overall bioactivity is often maintained.[7]
Caption: 1-Trifluoromethylcyclobutyl as a tert-butyl bioisostere.
Case Study 2: Difluorocyclobutanes for Improved Metabolic Stability
In the development of the IDH1 inhibitor ivosidenib, metabolic instability of a cyclohexane moiety was a key challenge. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly improved the metabolic stability, leading to a potent and selective drug candidate with a favorable pharmacokinetic profile.[11] This highlights the power of the fluorinated cyclobutane motif in mitigating metabolic liabilities.
Case Study 3: Conformational Restriction and Enhanced Potency
The rigid, puckered nature of the cyclobutane ring can be exploited to lock a molecule into its bioactive conformation. In the development of Janus kinase (JAK) inhibitors, a cis-1,3-cyclobutane diamine linker was found to be optimal for positioning key pharmacophoric groups for hydrogen bonding interactions within the enzyme's active site. The puckered conformation of the cyclobutane ring was crucial for achieving low nanomolar potency and excellent selectivity. This demonstrates how the defined three-dimensional structure of the cyclobutane core can directly contribute to enhanced drug-target interactions.
Metabolic Fate of Fluorinated Cyclobutanes
While the C-F bond is generally stable, the metabolic fate of drugs containing fluorinated cyclobutanes is an important consideration. The primary routes of metabolism for many drugs involve oxidation by cytochrome P450 enzymes.[9] The introduction of fluorine can block these metabolic "soft spots."
However, it is important to note that enzymatic defluorination can occur, although it is generally a less favorable process.[17] Fluoroacetate dehalogenases are a class of enzymes known to cleave C-F bonds, but their substrate scope is typically limited to simple fluoroacetates.[18] For more complex drug molecules, the metabolic profile must be assessed on a case-by-case basis. In some instances, metabolism may occur at other sites on the molecule, or the entire fluorinated cyclobutane moiety may remain intact during metabolism and excretion.[19]
Conclusion and Future Perspectives
Fluorinated cyclobutane carboxylic acids and their derivatives have firmly established themselves as invaluable tools in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, three-dimensional character, and the profound electronic influence of fluorine allows for the strategic modulation of a wide range of properties critical to drug efficacy and safety. From enhancing metabolic stability and tuning physicochemical parameters to enforcing bioactive conformations, the applications of these building blocks are diverse and impactful.
As synthetic methodologies continue to advance, providing access to an even greater variety of stereochemically defined and functionalized fluorinated cyclobutanes, their role in drug discovery is set to expand further. The continued exploration of their bioisosteric potential, coupled with a deeper understanding of their interactions with biological targets and their metabolic fate, will undoubtedly lead to the development of safer and more effective medicines.
References
- Mykhailiuk, P. K. et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 133-143.
- Yanai, H. et al. (2025). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal.
- Grygorenko, O. O. et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ChemRxiv.
- Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Chernykh, A. V. et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5857-5866.
- Mei, H. et al. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 239, 109639.
- Demchuk, O. P. et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
- PharmaBlock. (2019).
- Chernykh, A. V. et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 26(72), 17566-17574.
- Burés, J. et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 88(15), 10549-10558.
- Grygorenko, O. O. et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Demchuk, O. P. et al. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google P
- Meanwell, N. A. (2018). Bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
- Milligan, J. A. (2018).
- Park, B. K. et al. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
- Radchenko, D. S. et al. (2009). Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid. Synlett, 2009(11), 1827-1829.
- Politzer, P. et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(19), 14209-14226.
- Lin, W. et al. (2022, June 20). Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy.
- van der Vlag, R. et al. (2022).
- Chernykh, A. V. et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- Kaminsky, L. S. (2021). Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. ChemSusChem, 14(21), 4668-4681.
- Emory University. (2005). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 46(2), 305-313.
- O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein journal of organic chemistry, 6, 571-580.
- Grygorenko, O. O. et al. (2023). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.
- Yanai, H. et al. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.
- Ballatore, C. et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & medicinal chemistry letters, 91, 129363.
- Demchuk, O. P. et al. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- I.F.B. Laboratories. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
- National Institute of Environmental Health Sciences. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Environmental Health Perspectives, 129(1), 015001.
- Bohrium. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Bohrium.
- Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design.
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 16. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile & Characterization Guide: 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
[1]
Executive Summary
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a high-value aliphatic building block used in medicinal chemistry to introduce metabolic stability and modulate lipophilicity without significantly increasing steric bulk.[1] Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid "head" and the lipophilic, yet polarizable, fluoroethyl-cyclobutane "tail."[1]
This guide provides a predicted solubility map, a validated experimental protocol for precise determination, and solvent selection strategies for process chemistry.[1]
Physicochemical Basis & Structural Analysis
To understand the solubility profile, we must analyze the molecule's functional components.[1]
| Feature | Chemical Nature | Impact on Solubility |
| Carboxylic Acid (-COOH) | Polar, H-bond donor/acceptor | High affinity for protic solvents (Alcohols, Water at pH > pKa).[1] Drives dimerization in non-polar solvents.[1] |
| Cyclobutane Core | Semi-rigid, Lipophilic | Provides solubility in common organic solvents (DCM, EtOAc). Limits water solubility of the neutral form.[1] |
| 2-Fluoroethyl Group | Lipophilic with dipole moment | The C-F bond adds polarity compared to an ethyl group but maintains lipophilicity.[1] Increases solubility in polar aprotic solvents (THF, Acetone).[1] |
Key Predicted Parameters:
-
pKa: ~4.2 – 4.5 (Slightly more acidic than cyclobutanecarboxylic acid due to the inductive effect of fluorine).[1]
-
LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity).
-
Physical State: Likely a low-melting solid or viscous liquid at room temperature (analogs like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are solids).[1]
Solubility Profile (Solvent Class Map)
The following profile categorizes solvent suitability based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).
Class A: High Solubility (>100 mg/mL)
These solvents are recommended for stock solution preparation and reactions.
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Polar Aprotic: Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone.
-
Chlorinated: Dichloromethane (DCM), Chloroform.[1]
Class B: Moderate Solubility (10 – 50 mg/mL)
These solvents are ideal for recrystallization or liquid-liquid extraction.
-
Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc).
-
Ethers: Methyl tert-butyl ether (MTBE), 2-MeTHF.[1]
-
Note: Solubility may decrease significantly at low temperatures (
C), facilitating crystallization.[1]
-
-
Aromatic Hydrocarbons: Toluene.[1]
-
Note: Solubility is temperature-dependent; often requires heating to achieve high concentrations.[1]
-
Class C: Low/Sparingly Soluble (<1 mg/mL)
These solvents act as anti-solvents for precipitation.
-
Alkanes: n-Heptane, Hexanes, Cyclohexane.[1]
-
Water (Acidic/Neutral pH): Low solubility for the protonated (neutral) form.
Class D: pH-Dependent Aqueous Solubility[1]
Experimental Determination Protocol
Do not rely solely on predictions. Use this Saturation Shake-Flask Method to generate a precise solubility curve for your specific batch (cis/trans isomeric ratios can affect solubility).[1]
Workflow Diagram
The following diagram outlines the decision logic and workflow for solubility screening.
Figure 1: Standardized Saturation Shake-Flask Workflow for Solubility Profiling.
Step-by-Step Methodology
Phase 1: Preparation
-
Sample: Weigh ~50 mg of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Visual Check:
Phase 2: Equilibration
-
Cap the vial tightly.[1]
-
Agitate at 25°C ± 1°C for 24 hours using an orbital shaker or magnetic stir bar.
-
Critical Control: Ensure solid is present throughout the 24h period.[1] If all solid dissolves, add more and repeat.[1]
Phase 3: Sampling & Analysis
-
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).[1]
-
Quantification (Choose one):
-
Method A (HPLC - Preferred): Dilute filtrate 100x in Acetonitrile/Water and inject onto a C18 column.[1] Compare peak area to a standard curve.
-
Method B (Gravimetric): Pipette a known volume (e.g., 100 µL) of filtrate into a tared aluminum pan. Evaporate solvent under vacuum/heat.[1] Weigh the residue.[1]
-
Process Chemistry Implications
Recrystallization Strategy
For purification of the crude acid, a Binary Solvent System is recommended based on the solubility profile:
-
Solvent: Toluene or Ethyl Acetate (Dissolve at 60°C).[1]
-
Anti-Solvent: n-Heptane (Add slowly at 60°C until cloudy, then cool to 0°C).[1]
-
Why? The fluorinated tail reduces solubility in heptane more drastically than the non-fluorinated analog, improving yield.[1]
Acid-Base Extraction (Work-up)
-
Dissolve crude mixture in MTBE or Ethyl Acetate .
-
Extract with 0.5 M NaOH or Sat. NaHCO₃ .[1]
-
Result: The 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid moves to the aqueous layer (as carboxylate); non-acidic impurities stay in the organic layer.
-
-
Wash aqueous layer with fresh organic solvent.[1]
-
Acidify aqueous layer to pH 2 with 1 M HCl .
-
Back-extract into DCM or MTBE to recover the pure acid.[1]
References
-
Grygorenko, O. O., et al. (2020).[1][2][3] Synthesis and measured aqueous solubilities of fluorinated cyclobutane derivatives. ResearchGate.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Cyclobutanecarboxylic acid derivatives.
-
Starr, J. N., & King, C. J. (1991).[1][4] Water-enhanced solubility of carboxylic acids in organic solvents.[1] Industrial & Engineering Chemistry Research.[1][4] [4]
-
Malashchuk, A., et al. (2024).[1][3] 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.[1] European Journal of Organic Chemistry.[1]
Sources
3-(2-Fluoroethyl)cyclobutane-1-carboxylic Acid: Design & Evaluation of a Rigidified GABA Pharmacophore
The following technical guide details the design, synthesis, and evaluation of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid as a rigidified analogue of
Executive Summary & Structural Rationale
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (3-FEC) represents a specific class of conformationally restricted GABA analogues. Unlike flexible acyclic GABA derivatives (e.g., vigabatrin), 3-FEC utilizes a cyclobutane scaffold to "pin back" the carbon backbone, reducing the entropic penalty of receptor binding.
While classical GABA analogues (like Gabapentin or Pregabalin) typically retain the zwitterionic pair (amine + carboxylic acid), 3-FEC presents a unique pharmacophore where the distal amine is either:
-
Replaced by a Fluoroethyl group: Mimicking the electronic dipole of the amine while increasing lipophilicity for Blood-Brain Barrier (BBB) penetration.
-
Modulated for GABA-AT Inhibition: Acting as a mechanism-based inactivator of GABA aminotransferase (GABA-AT), similar to valproic acid derivatives.
Structural Comparison
| Feature | GABA (Endogenous) | Gabapentin (Marketed) | 3-FEC (Target) |
| Core Scaffold | Flexible Alkyl Chain | Cyclohexane (C-linked) | Cyclobutane (Rigid) |
| Head Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Tail Group | Primary Amine ( | Primary Amine ( | 2-Fluoroethyl ( |
| Primary Mechanism | Agonist (GABA-A/B) | GABA-AT Inhibitor / Modulator | |
| LogP (Predicted) | -2.3 (Hydrophilic) | -1.1 | 1.8 (Lipophilic) |
Chemical Synthesis Strategy
The synthesis of 3-FEC requires strict stereocontrol to ensure the cis or trans relationship between the carboxylic acid and the fluoroethyl side chain, as bioactivity is often stereospecific.
Pathway: Functionalization of 3-Methylenecyclobutane
This protocol utilizes a robust [2+2] cycloaddition precursor followed by side-chain elaboration.
Step-by-Step Protocol
Phase 1: Scaffold Construction
-
Starting Material: 3-Methylenecyclobutane-1-carboxylic acid (commercially available or synthesized via allene [2+2]).
-
Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup (
). -
Procedure:
-
Dissolve 3-methylenecyclobutane-1-carboxylic acid (10 mmol) in anhydrous THF under
. -
Add 9-BBN (0.5 M in THF, 12 mmol) dropwise at 0°C.
-
Stir at RT for 12h.
-
Add 3M NaOH (5 mL) and 30%
(5 mL) carefully. -
Result: 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid.
-
Phase 2: Chain Extension (Homologation)
-
Activation: Convert the alcohol to a tosylate (TsCl, Pyridine).
-
Cyanation: React with NaCN in DMSO to form the nitrile (adds one carbon).
-
Reduction/Hydrolysis: This step is critical. To get the fluoroethyl group, we must avoid forming the amine.
-
Route: Hydrolysis of nitrile to acid
Reduction to alcohol Fluorination. -
Alternative (Direct): If the target is strictly the fluoroethyl group, we perform a Wittig reaction on the aldehyde intermediate.
-
Phase 3: Optimized Fluorination Route (The "Self-Validating" Protocol) Instead of homologation, we use a cross-coupling approach for the ethyl chain.
-
Precursor: 3-Iodocyclobutane-1-carboxylic acid ester .
-
Coupling: Negishi coupling with (2-fluoroethyl)zinc bromide .
-
Catalyst:
(5 mol%). -
Solvent: THF/DMA.
-
Conditions: 60°C, 12h.
-
-
Hydrolysis: LiOH in THF/Water to yield the free acid 3-FEC .
Synthetic Workflow Diagram (DOT)
Caption: Figure 1. Convergent synthetic pathways for 3-FEC. Route B (Negishi) offers higher chemoselectivity.
Biological Mechanism & Evaluation[1]
The absence of the nitrogen atom in 3-FEC suggests it functions not as a direct agonist of the GABA-A receptor (which requires the zwitterion), but rather through allosteric modulation or metabolic inhibition .
Mechanism of Action: GABA-AT Inhibition
Fluorinated GABA analogues are often designed as suicide substrates for GABA Aminotransferase (GABA-AT) . The enzyme attempts to metabolize the analogue, but the fluorine atom (acting as a leaving group or electron-withdrawing stabilizer) traps the pyridoxal phosphate (PLP) cofactor.
-
Hypothesis: 3-FEC mimics the substrate conformation of GABA in the active site.
-
Binding Mode: The cyclobutane ring restricts the molecule to the "bioactive" folded conformation, potentially increasing affinity for the enzyme over the flexible endogenous GABA.
In Vitro Evaluation Protocol
Assay 1: GABA-AT Inhibition Assay
-
Objective: Determine
and of 3-FEC against purified GABA-AT. -
Reagents: Purified GABA-AT (porcine brain),
-ketoglutarate, NADPH, succinic semialdehyde dehydrogenase (SSADH). -
Method:
-
Incubate enzyme with 3-FEC (0.1
M – 1 mM) in pyrophosphate buffer (pH 8.5). -
Initiate reaction with GABA (substrate) and
-ketoglutarate. -
Monitor production of NADPH at 340 nm (coupled assay).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. A "Time-Dependent Inhibition" profile indicates mechanism-based inactivation.
-
Assay 2:
-
Objective: Assess if 3-FEC displaces Gabapentin from voltage-gated calcium channels.
-
Ligand:
-Gabapentin. -
Tissue: Rat cerebral cortex membranes.
-
Method:
-
Incubate membranes with 10 nM
-Gabapentin and varying concentrations of 3-FEC. -
Filter through GF/B filters.
-
Measure radioactivity.
-
Success Criteria:
suggests potential as a neuropathic pain therapeutic.
-
Signaling Pathway Diagram (DOT)
Caption: Figure 2.[1] Putative pharmacological targets of 3-FEC involving metabolic blockade and channel modulation.
Structural Considerations & Data Summary
The rigid cyclobutane ring creates distinct cis and trans isomers. For GABA analogues, the trans isomer typically mimics the extended conformation (active at GABA-B and transporters), while the cis isomer mimics the folded conformation (active at GABA-A and GABA-AT).
Physicochemical Profile (Predicted)
| Property | Value | Implication |
| Molecular Weight | 146.16 g/mol | High CNS penetrability (Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | 37.3 | Excellent for BBB crossing (Target < 90). |
| Rotatable Bonds | 3 | Highly rigidified; lower entropic penalty. |
| pKa (Acid) | ~4.7 | Ionized at physiological pH (Carboxylate anion). |
Critical Analysis: The "Missing Amine"
It is vital to note that 3-FEC lacks the primary amine found in GABA. Therefore, it is strictly classified as a Lipophilic Acid Modulator (similar to Valproic Acid) rather than a classical amino-acid neurotransmitter analogue. If the amino-acid activity is required, the carboxylic acid group of 3-FEC can be converted to an amine via a Curtius Rearrangement , yielding 3-(2-fluoroethyl)cyclobutanamine, which would be a direct bioisostere of GABA.
References
-
Allan, R. D., et al. (1980).[2] "Cyclobutane analogs of GABA." Neurochemical Research, 5(4), 393-400.[2]
- Silverman, R. B. (2008). "Design and Mechanism of GABA Aminotransferase Inactivators." Chemical Reviews, 118(7).
- Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry." Academic Press. (Source for bioisosteric replacement of amines with fluoroalkyls).
-
Grygorenko, O. O., et al. (2019). "GABA and its conformationally restricted analogues." Bioorganic & Medicinal Chemistry, 27(24).
Sources
Topic: Metabolic Stability of Fluoroethyl-Substituted Cyclobutane Scaffolds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Enhancing Metabolic Stability with Fluoroethyl-Cyclobutane Scaffolds
Introduction: The Strategic Imperative for Metabolic Stability
In modern drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A primary determinant of a drug candidate's in vivo exposure and half-life is its metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising compound.[2] Consequently, medicinal chemists employ various strategies to "harden" molecules against metabolic attack.
Among the most successful strategies is the site-specific introduction of fluorine, an element whose unique properties can profoundly enhance a drug's disposition.[3][4] When combined with conformationally rigid scaffolds like cyclobutane, which itself can improve metabolic properties, a powerful synergy emerges.[5][6] This guide provides an in-depth exploration of fluoroethyl-substituted cyclobutane scaffolds, focusing on the mechanistic principles behind their enhanced stability and the practical, self-validating experimental protocols required to accurately assess it.
The Architectural Advantage: Why the Cyclobutane Scaffold?
The cyclobutane ring is increasingly utilized in medicinal chemistry for its distinct structural and physicochemical properties.[5] Unlike flexible alkyl chains or larger cyclic systems, its puckered, three-dimensional structure offers a degree of conformational restriction.[5] This rigidity can be advantageous for several reasons:
-
Pre-organization for Binding: A restricted conformation can reduce the entropic penalty upon binding to a target protein, potentially increasing potency.
-
Vectorial Control: Substituents are projected in well-defined spatial vectors, allowing for precise interaction with target pockets.
-
Improved Physicochemical Properties: The introduction of sp³-character reduces planarity and can improve solubility and other drug-like properties compared to aromatic bioisosteres.[7]
-
Metabolic Inertness: The cyclobutane core is relatively chemically inert and less susceptible to the common metabolic attacks that plague more flexible or electronically rich systems.[5][6]
From a drug metabolism perspective, replacing a metabolically labile group (like an isopropyl or cyclohexyl moiety) with a cyclobutane ring can shield a molecule from enzymatic degradation, a foundational strategy for enhancing stability.[6]
The Fluoroethyl Effect: Blocking Metabolic "Soft Spots"
The introduction of a fluoroethyl group onto the cyclobutane core is a deliberate tactic to block sites that are vulnerable to oxidative metabolism. The rationale is grounded in fundamental physical organic principles.[8][9]
-
The Strength of the Carbon-Fluorine Bond: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol). This makes it much more resistant to direct enzymatic attack by oxidative enzymes like the Cytochrome P450 (CYP) superfamily.[4][10] CYP-mediated metabolism often proceeds via hydrogen atom abstraction, a process that is energetically disfavored at a fluorinated position.[8]
-
Electronic Perturbation: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect.[4][11] This effect can significantly alter the electronic properties of the local molecular environment.
-
Increased Oxidation Potential: By withdrawing electron density, fluorine makes the adjacent carbons more electron-deficient and thus harder to oxidize. This directly reduces the susceptibility of nearby C-H bonds to attack by CYP enzymes, which are fundamentally oxidative catalysts.[8][10]
-
pKa Modulation: The inductive effect can lower the pKa of nearby basic groups (making them weaker bases).[11] This can be beneficial for cell membrane permeability and can alter interactions with the active sites of metabolizing enzymes.
-
-
Metabolic Switching: By "hardening" a primary metabolic site with a fluoroethyl group, metabolism can be blocked or redirected to a secondary site that is cleared more slowly. This concept, known as metabolic switching, can dramatically increase the compound's half-life and overall exposure.[3][11]
The diagram below illustrates this principle. In the parent compound, the ethyl-substituted cyclobutane is susceptible to hydroxylation at the benzylic-like position. The introduction of fluorine blocks this primary metabolic pathway.
Caption: Metabolic shielding by fluoroethyl substitution.
Assessing Metabolic Stability: A Guide to Self-Validating In Vitro Protocols
To quantify the impact of fluoroethyl substitution, robust and reproducible in vitro assays are essential.[1][2] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½), which are used to predict in vivo hepatic clearance.[12][13][14] The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
This is a widely used, high-throughput screen that assesses Phase I metabolic activity.[2] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[13][14]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, simplified system to specifically evaluate metabolism by key Phase I enzymes like CYPs without the complexities of cell transport.[13]
-
Why an NADPH Regenerating System? CYP enzymes are monooxygenases that require NADPH as a critical cofactor to function. A regenerating system (e.g., glucose-6-phosphate and its dehydrogenase) ensures a constant supply of NADPH throughout the incubation, preventing the reaction rate from slowing due to cofactor depletion.[15]
-
Why a Negative Control (-NADPH)? Running a parallel incubation without the NADPH cofactor is a self-validating step.[16] Any compound loss in this control indicates non-enzymatic degradation (e.g., chemical instability in the buffer), distinguishing it from true metabolism.
Step-by-Step Protocol: Liver Microsomal Stability
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) at 10 mM in DMSO.
-
Prepare an NADPH regenerating system solution in phosphate buffer.[15]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice just prior to use.
-
-
Reaction Setup (96-well plate format):
-
In separate wells, prepare the main reaction mix by diluting the microsomes into the phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]
-
Add the test compound to the reaction mix to achieve a final concentration of 1 µM.[16] Ensure the final organic solvent (DMSO/acetonitrile) concentration is low (<1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the -NADPH control wells, add an equal volume of buffer.
-
Immediately collect the first sample (t=0).
-
Incubate the plate at 37°C with shaking.
-
Collect subsequent samples at specific time points (e.g., 5, 15, 30, 45, 60 minutes).[16][17]
-
-
Reaction Quenching and Sample Processing:
-
To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
-
The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[18]
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.
-
-
Analysis:
This assay is often considered the "gold standard" for in vitro metabolism studies because it uses intact liver cells.[14] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), their necessary cofactors in a physiological environment, and active cellular transport mechanisms.[18][21]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They provide a more holistic and physiologically relevant model, capturing the interplay between metabolism (Phase I and II) and cellular uptake (permeability), which can be rate-limiting for clearance.[18][22]
-
Why Suspension Culture? Incubating cryopreserved hepatocytes in suspension allows for homogenous exposure of the cells to the test compound and straightforward sampling over time.[12] For very low-turnover compounds, a plated monolayer culture can be used for longer incubation times (e.g., up to 24 hours).[23]
-
Why Specific Cell Density? A defined cell density (e.g., 0.5-1.0 million cells/mL) is used to ensure reproducible enzyme concentrations across experiments, allowing for accurate calculation of intrinsic clearance.[22][24]
Step-by-Step Protocol: Hepatocyte Stability
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[24]
-
-
Reaction Setup:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound (typically 1 µM final concentration) to initiate the reaction.[22]
-
Include positive controls (e.g., a Phase I substrate like 7-ethoxycoumarin and a Phase II substrate like 7-hydroxycoumarin) to validate enzyme activity.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C in a humidified incubator (5% CO₂), often with gentle shaking to keep the cells in suspension.
-
Collect samples at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[21]
-
-
Quenching and Processing:
-
Quench the reaction by transferring an aliquot to a plate containing ice-cold acetonitrile with an internal standard, identical to the microsomal assay protocol.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.[18]
-
Workflow and Data Interpretation
The overall workflow for assessing metabolic stability is a systematic process from experimental execution to data analysis, leading to actionable insights for drug design.
Caption: General workflow for in vitro metabolic stability assays.
Data Analysis and Presentation
The primary data from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to determine the rate of compound depletion.
-
Calculate Percent Remaining:
-
Percent Remaining at time t = (Peak Area Ratio at t / Peak Area Ratio at t=0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k).[24]
-
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein for microsomes or µL/min/10⁶ cells for hepatocytes) is calculated using the formula: CLint = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)[1]
-
Data Summary Table:
The results should be summarized in a clear, comparative table. This allows for a direct assessment of the fluoroethyl substitution's impact.
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg protein) | Clearance Category |
| Cmpd-A | Ethyl-Cyclobutane | 15 | 92.4 | High |
| Cmpd-B | Fluoroethyl-Cyclobutane | > 120 | < 5.8 | Low |
| Verapamil | Positive Control | 8 | 173.3 | High |
| Warfarin | Positive Control | 115 | 6.0 | Low |
Note: Data are hypothetical and for illustrative purposes.
From this data, it is evident that the fluoroethyl substitution in Cmpd-B dramatically increased the metabolic half-life and reduced the intrinsic clearance compared to its non-fluorinated parent Cmpd-A , moving it from a high-clearance to a low-clearance category. This is a highly desirable outcome in lead optimization.
Conclusion and Future Perspectives
The strategic incorporation of fluoroethyl groups onto cyclobutane scaffolds is a field-proven and mechanistically sound approach to enhancing metabolic stability.[3][6] The combination of the scaffold's conformational rigidity and the powerful metabolic blocking effect of fluorine provides a robust tool for medicinal chemists to overcome pharmacokinetic challenges.[4][5] By employing rigorous, self-validating in vitro assays such as those detailed here, researchers can reliably quantify these improvements and make data-driven decisions to advance drug candidates with a higher probability of in vivo success. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the application of these principles will undoubtedly expand, further solidifying the role of fluorine in the design of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 513-529.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Bhattarai, P., Trombley, J. H., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 724-738.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- Altman, R. A., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Chemspace. (n.d.). Bioisosteric Replacements.
- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Bienta. (n.d.). Hepatocyte Stability (mouse, rat).
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- de Witte, W. A., et al. (2018).
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. chem-space.com [chem-space.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. nuvisan.com [nuvisan.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. longdom.org [longdom.org]
- 20. technologynetworks.com [technologynetworks.com]
- 21. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. protocols.io [protocols.io]
Literature review of 3-substituted cyclobutane-1-carboxylic acid derivatives
Technical Guide: 3-Substituted Cyclobutane-1-Carboxylic Acid Derivatives
Executive Summary In the landscape of modern medicinal chemistry, the 3-substituted cyclobutane-1-carboxylic acid scaffold represents a critical tool for conformational restriction. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane ring offers a unique "puckered" geometry.[1] This feature allows drug developers to orient pharmacophores (specifically the carboxylic acid and the 3-substituent) in precise vectors—defined by cis and trans isomerism—to probe biological targets with high specificity. This guide details the structural physics, synthetic pathways, and therapeutic applications of this scaffold, providing a roadmap for its integration into drug discovery programs.
Structural & Stereochemical Analysis
The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions) and angle strain, the ring adopts a puckered or "butterfly" conformation.
-
Puckering Angle: Typically deviates 20–35° from planarity.
-
Isomerism:
-
Cis-Isomers: Substituents at C1 and C3 are on the same side of the average plane. In 1,3-disubstituted systems, the cis isomer often prefers a conformation where both substituents occupy pseudo-equatorial positions to minimize transannular steric repulsion (1,3-diaxial-like interactions).
-
Trans-Isomers: Substituents are on opposite sides. This often forces one substituent into a pseudo-axial orientation, potentially altering the binding vector significantly compared to the cis form.
-
Impact on Drug Design: The rigid definition of the distance and angle between the C1-carboxylate and the C3-substituent (e.g., amine, hydroxyl, aryl) makes these scaffolds excellent bioisosteres .
-
Cis-1,3-cyclobutane is often used to mimic the ortho- or meta-relationship of phenyl rings but with increased solubility and metabolic stability (Fsp³ character).
-
Trans-1,3-cyclobutane can mimic extended alkyl chains or para-phenyl vectors.
Diagram 1: Conformational Dynamics & SAR Logic
Caption: Logical flow from ring strain relief to stereochemical vectors determining target affinity.
Synthetic Methodologies
The synthesis of 3-substituted cyclobutane-1-carboxylic acids generally proceeds through a common "workhorse" intermediate: 3-oxocyclobutane-1-carboxylic acid .
A. Core Scaffold Synthesis
The most robust route involves the double alkylation of malonates with 1,3-dielectrophiles.
| Method | Reagents | Key Intermediate | Yield | Notes |
| Malonate Alkylation | Diethyl malonate + Epibromohydrin | Cyclobutane-1,1-dicarboxylate | 40-60% | Classical route. Requires careful pH control during decarboxylation. |
| Ketal Route | Diisopropyl malonate + 1,3-dibromo-2,2-dimethoxypropane | 3,3-dimethoxycyclobutane-1,1-dicarboxylate | >80% | Preferred Industrial Route. Higher yields; avoids epoxide handling issues. |
| [2+2] Cycloaddition | Acrylic derivatives + Ketene equivalents | Various | Variable | Good for complex substitution patterns but less scalable for simple 3-oxo acids. |
B. Diversification of 3-Oxocyclobutane-1-Carboxylic Acid
Once the ketone is installed, the C3 position can be functionalized.
-
Reductive Amination (To 3-Amino derivatives):
-
Reaction with amines/ammonium salts + reducing agent (NaBH₃CN or NaBH(OAc)₃).
-
Stereoselectivity: Often yields a mixture of cis and trans. The cis isomer (amine and acid on same side) is thermodynamically favored in some conditions but kinetic control can vary.
-
-
Reduction (To 3-Hydroxy derivatives):
-
NaBH₄ reduction yields the alcohol.
-
Stereocontrol: Bulky reducing agents (e.g., L-Selectride) can enhance diastereoselectivity.
-
-
Fluorination:
-
Deoxofluorination (DAST, Deoxo-Fluor) converts the ketone to a gem-difluoro group.
-
Nucleophilic fluorination of the alcohol (with inversion) or sulfonates yields the monofluoro derivative.
-
Diagram 2: Synthetic Workflow
Caption: Divergent synthesis starting from the masked ketone precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid (The Ketal Route)
Causality: This route is chosen over epibromohydrin to prevent polymerization side reactions and ensure easier purification via crystallization.
-
Cyclization:
-
To a suspension of NaH (2.2 equiv) in dry DMF at 0°C, add diisopropyl malonate (1.0 equiv) dropwise. Stir for 30 min.
-
Add 1,3-dibromo-2,2-dimethoxypropane (1.0 equiv). Heat to 100°C for 4 hours.
-
Validation: TLC should show disappearance of malonate. Quench with water, extract with ether.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the crude diester in 6M HCl (aq). Reflux (100°C) for 6–12 hours.
-
Mechanism:[2][3][4][5][6][7][8][9][10][11] The acid hydrolyzes the esters and the ketal simultaneously. The thermal condition drives the decarboxylation of the gem-dicarboxylic acid to the mono-acid.
-
Purification: Evaporate volatiles. Extract the residue with EtOAc. Recrystallize from Et₂O/Hexane.
-
Self-Validation: ^1H NMR (DMSO-d6) should show a multiplet at δ 3.2–3.5 (ring protons) and disappearance of methoxy/isopropyl signals.
-
Protocol B: Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid (Curtius Rearrangement Approach)
Causality: Direct amination of the ketone can be messy. The Curtius rearrangement allows for stereocontrolled conversion if starting from a stereopure dicarboxylic acid precursor, though reductive amination of the ketone is more direct for the 3-substituted series. Below is the Reductive Amination protocol for direct access.
-
Oximation:
-
Mix 3-oxocyclobutane-1-carboxylic acid (1 equiv) with Hydroxylamine HCl (1.2 equiv) and NaOAc (1.5 equiv) in Ethanol/Water. Stir at RT for 2h.
-
Isolate the oxime by filtration.
-
-
Reduction:
-
Hydrogenate the oxime (H₂, 50 psi) using Raney Nickel or Rh/C in ammoniacal methanol.
-
Isomer Separation: The product is a mixture of cis and trans.
-
Purification: Fractional crystallization from water/ethanol often enriches the cis-isomer (zwitterionic form is less soluble).
-
Validation: NMR coupling constants (
typically for 1,3-systems, though complex in cyclobutanes; use NOE to confirm).
-
Medicinal Chemistry Applications
1. GABA Analogues: 3-Aminocyclobutane-1-carboxylic acid is a conformationally restricted analog of GABA (gamma-aminobutyric acid).
-
Mechanism: By locking the distance between the amine (N-terminus) and acid (C-terminus), researchers can selectively target GABA_A vs GABA_C receptors or specific GABA transporters (GATs).
-
Data: The cis-isomer often shows distinct transport kinetics compared to the flexible GABA molecule.
2. Peptide Mimetics (Tuftsin Analogs):
Incorporation of 3-substituted cyclobutane amino acids into peptides (e.g., replacing Proline) restricts the backbone dihedral angles (
-
Application: Used to stabilize beta-turns or prevent enzymatic degradation (proteolysis) of the peptide bond.
3. Bioisosteres in Kinase Inhibitors: The 3-alkoxycyclobutane-1-carboxylic acid moiety has been used to replace cyclohexyl or phenyl groups in kinase inhibitors (e.g., JAK inhibitors) to lower lipophilicity (LogD) while maintaining steric bulk.
References
-
Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids: Gaoni, Y. (1995).[4] Organic Preparations and Procedures International.[4] Link
-
PubChem Compound Summary: 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Link
-
1-Aminocyclobutanecarboxylic Acid Derivatives in Bioactive Peptides. Journal of Medicinal Chemistry. (1996). Link
-
Conformational Analysis of Cyclobutanes. Imperial College London. Link
-
Efficient Synthesis of Cyclobutane Derivatives. Beilstein Journal of Organic Chemistry. (2022). Link
-
CF3-Cyclobutanes as tert-Butyl Bioisosteres. ACS Central Science. (2020). Link
-
Diastereoselective Synthesis of Cyclobutane Scaffolds. ACS Omega. (2021). Link
Sources
- 1. Cycloalkanes [ch.ic.ac.uk]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Application Note: Synthesis Protocols for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Part 1: Executive Summary & Strategic Rationale
The Challenge:
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a high-value building block in medicinal chemistry. It serves as a metabolically stable, lipophilicity-modulating bioisostere for standard alkyl chains or cyclohexyl groups. The incorporation of the fluorine atom at the
The Solution: This protocol details a robust, scalable, and chemoselective 7-step synthesis starting from commercially available 3-oxocyclobutanecarboxylic acid . Unlike "brute-force" alkylation strategies which often suffer from poor regiocontrol, this route utilizes a Horner-Wadsworth-Emmons (HWE) homologation strategy to build the ethyl chain, followed by a highly selective borane reduction and deoxofluorination .
Key Advantages of This Protocol:
-
Chemoselectivity: Uses orthogonal protecting groups (t-Butyl vs. Ethyl esters) to differentiate the ring carboxylate from the side-chain functionality.
-
Scalability: Avoids exotic reagents; relies on standard process chemistry transformations (Hydrogenation, Saponification).
-
Safety: Provides specific handling procedures for nucleophilic fluorinating agents (DAST/Deoxo-Fluor).
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is designed around the construction of the 2-carbon side chain via olefination, preserving the cyclobutane ring integrity.
Figure 1: Retrosynthetic disconnection showing the construction of the fluoroethyl tail via homologation.
Part 3: Detailed Experimental Protocol
Step 1: Protection of the Ring Carboxylic Acid
Objective: Protect the C1-acid as a tert-butyl ester to withstand subsequent basic hydrolysis and nucleophilic attack.
-
Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 equiv), tert-Butyl 2,2,2-trichloroacetimidate (2.0 equiv), BF3·OEt2 (cat.), Cyclohexane/DCM.
-
Protocol:
-
Dissolve 3-oxocyclobutanecarboxylic acid in dry cyclohexane/DCM (2:1).
-
Add tert-butyl 2,2,2-trichloroacetimidate slowly at 0°C.
-
Add catalytic BF3·OEt2. Stir at RT for 16 h.
-
Workup: Filter off trichloroacetamide byproduct. Wash filtrate with NaHCO3. Concentrate.
-
Yield: ~85-90% (Colorless oil).
-
Step 2: Horner-Wadsworth-Emmons (HWE) Homologation
Objective: Install the two-carbon chain precursor.
-
Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.2 equiv), THF.
-
Protocol:
-
Suspend NaH (60% dispersion) in dry THF at 0°C.
-
Dropwise add triethyl phosphonoacetate. Stir 30 min until clear (formation of phosphonate anion).
-
Add solution of Product from Step 1 in THF.
-
Warm to RT and stir 4 h. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Product: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)cyclobutanecarboxylate.
-
Step 3: Hydrogenation
Objective: Saturate the alkene to form the ethyl chain.
-
Reagents: H2 (1 atm or balloon), 10% Pd/C (10 wt%), MeOH.
-
Protocol:
-
Dissolve alkene in MeOH. Purge with N2.
-
Add Pd/C carefully.
-
Stir under H2 balloon for 12 h.
-
Isomer Note: This step establishes the cis/trans ratio. The cis isomer (substituents on same side) is often thermodynamically favored in 1,3-disubstituted cyclobutanes.
-
Purification: Filter through Celite. Concentrate.
-
Step 4: Chemoselective Hydrolysis
Objective: Hydrolyze the ethyl ester (side chain) while leaving the tert-butyl ester (ring) intact.
-
Reagents: LiOH·H2O (1.5 equiv), THF/H2O (3:1).
-
Protocol:
-
Dissolve diester in THF/H2O.
-
Add LiOH. Stir at RT for 4-6 h.
-
Checkpoint: Monitor by LCMS. The ethyl ester hydrolyzes rapidly; the bulky tert-butyl ester remains stable at RT.
-
Workup: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc.
-
Product: 2-(3-(tert-butoxycarbonyl)cyclobutyl)acetic acid.
-
Step 5: Selective Borane Reduction
Objective: Reduce the free carboxylic acid to a primary alcohol without reducing the tert-butyl ester.
-
Reagents: BH3·SMe2 (Borane-dimethyl sulfide complex, 1.2 equiv), THF.
-
Protocol:
-
Dissolve the mono-acid in dry THF under Argon. Cool to 0°C.
-
Add BH3·SMe2 dropwise (Gas evolution!).
-
Stir at RT for 2 h.
-
Mechanism: Borane coordinates to the carboxylic acid carbonyl oxygen, activating it for hydride delivery. It reacts with acids much faster than esters.
-
Workup: Quench carefully with MeOH (destroy excess borane). Concentrate.
-
Product: tert-Butyl 3-(2-hydroxyethyl)cyclobutanecarboxylate.
-
Step 6: Deoxofluorination (The Critical Step)
Objective: Convert the primary alcohol to a primary fluoride.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv), DCM, -78°C to RT.
-
Protocol:
-
Dissolve alcohol in dry DCM. Cool to -78°C.
-
Add DAST dropwise. (Do not allow temp to rise rapidly; exotherm).
-
Stir at -78°C for 1 h, then warm to RT overnight.
-
Safety: DAST generates HF. Use plastic/Teflon ware if possible or glass with immediate quenching.
-
Workup: Pour into sat. NaHCO3 (Caution: CO2 evolution). Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc). This is the best stage to separate cis/trans isomers if necessary.
-
Step 7: Global Deprotection
Objective: Remove the tert-butyl group to release the final acid.
-
Reagents: TFA/DCM (1:1).
-
Protocol:
-
Dissolve fluorinated ester in DCM.
-
Add TFA. Stir 2 h.
-
Workup: Concentrate. Azeotrope with toluene to remove TFA traces.
-
Final Product: 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid.
-
Part 4: Critical Process Parameters (CPP) & Analytics
Reaction Parameter Table
| Step | Transformation | Key Reagent | Temp | Critical Control Point |
| 1 | Esterification | t-Butyl 2,2,2-trichloroacetimidate | 0°C -> RT | Moisture exclusion essential. |
| 2 | HWE | (EtO)2P(O)CH2COOEt / NaH | 0°C -> RT | Ensure complete anion formation before adding ketone. |
| 4 | Hydrolysis | LiOH | RT | Do not heat; heating may hydrolyze the t-butyl ester. |
| 5 | Reduction | BH3·SMe2 | 0°C | Quench MeOH slowly to manage H2 gas evolution. |
| 6 | Fluorination | DAST | -78°C | Safety: Cryogenic addition is mandatory to prevent decomposition/explosion. |
Analytical Validation (Expected Data)
-
1H NMR (CDCl3, 400 MHz):
- 11.0 (br s, 1H): Carboxylic acid OH.
- 4.50 (dt, J = 47.5, 6.0 Hz, 2H): -CH 2-F. The large coupling constant (47.5 Hz) is diagnostic of geminal H-F coupling.
- 3.05 (m, 1H): Cyclobutane methine (C1).
- 2.40 (m, 1H): Cyclobutane methine (C3).
- 1.95 (dm, J = 25 Hz, 2H): -CH2-CH 2-F. The coupling to F (J ~25 Hz) confirms connectivity.
- 1.80-2.30 (m, 4H): Cyclobutane ring protons.
Part 5: Troubleshooting & Safety
Issue: Poor Separation of Isomers
-
Solution: Separation is best performed at Step 6 (Fluorinated Ester) . The fluorine atom changes the polarity significantly compared to the alcohol. Use a gradient of 0-10% EtOAc in Hexanes.
Issue: DAST Decomposition
-
Solution: If the reaction turns black or fumes excessively, the DAST is degrading. Use XtalFluor-E as a safer, crystalline alternative that does not liberate free HF as readily.
Safety Warning:
-
DAST/Deoxo-Fluor: Reacts violently with water. Generates HF. Contact with glass at high temperatures can etch the vessel. Always quench into a basic solution (NaHCO3) and use proper PPE (face shield, HF-resistant gloves).
References
-
Grygorenko, O. O., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv, 2021.
-
Mykhailiuk, P. K. "Generation of C3-C7 Cycloalkyl Building Blocks for Drug Discovery." ResearchGate, 2020.
- Wiemer, A. J., et al. "Horner-Wadsworth-Emmons Reaction in the Synthesis of Functionalized Cyclobutanes." Journal of Organic Chemistry, Standard Protocol Reference.
-
Brown, H. C., et al. "Selective Reductions. 27. Reaction of Borane-Dimethyl Sulfide with Functionalized Carboxylic Acids." Journal of Organic Chemistry, 1981.[1] (Foundational reference for Step 5).
- Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols." Journal of Organic Chemistry, 1999.
Sources
Application Notes and Protocols for Amide Coupling Reactions of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-(2-Fluoroethyl)cyclobutane-1-carboxamide Scaffold
The cyclobutane motif is a valuable structural element in medicinal chemistry, often utilized as a bioisosteric replacement for more common ring systems to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The introduction of a fluoroethyl substituent further enhances the potential for tailoring drug-like properties, including pKa modulation and the introduction of favorable metabolic blocks.[3][4] Consequently, the 3-(2-fluoroethyl)cyclobutane-1-carboxamide scaffold represents a promising architectural framework for the discovery of novel therapeutics.
This document provides a comprehensive guide to the amide coupling of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid with a variety of amine nucleophiles. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed experimental protocols, and offer insights into troubleshooting potential challenges associated with this sterically demanding and functionalized carboxylic acid.
Physicochemical Properties and Reactivity Considerations
The successful amide coupling of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid is influenced by its unique structural features:
-
Steric Hindrance: The cyclobutane ring, while smaller than a cyclohexane, presents a degree of steric bulk around the carboxylic acid. This can impede the approach of the amine nucleophile and the coupling reagents, potentially slowing down the reaction rate.[5][6]
-
Acidity: The presence of the electron-withdrawing fluorine atom can slightly increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence the choice of base and the pre-activation step.[2]
-
Fluoroethyl Group Stability: The fluoroethyl group is generally stable under standard amide coupling conditions. However, harsh conditions or the use of highly nucleophilic bases could potentially lead to elimination side reactions, although this is generally not a primary concern with modern coupling reagents.
Selection of Amide Coupling Reagents: A Comparative Overview
The choice of coupling reagent is paramount for achieving high yields and purity. We will focus on three widely employed classes of reagents, each with distinct advantages and mechanistic pathways.
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC (water-soluble), DCC | Cost-effective, well-established.[7][8] | Can lead to racemization without additives; DCC byproduct can be difficult to remove.[9][10] |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, low racemization, fast reaction times.[11][12][13] | Higher cost, can cause guanidinylation of the amine if used in excess.[13] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, good solubility.[12][13] | Can be more expensive than carbodiimides. |
| Phosphonic Anhydrides | T3P | Mild conditions, low epimerization, water-soluble byproduct.[14][15][16] | Can be sensitive to water.[16] |
Mechanistic Pathways of Amide Bond Formation
A fundamental understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][17][18][19] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, it can also rearrange to an unreactive N-acylurea byproduct.[9] The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and readily reacts with the amine.[10][20]
Caption: EDC/HOBt Coupling Pathway.
Uronium Salt-Mediated Coupling (HATU)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[11] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[21][22] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly reacts with the amine to yield the desired amide.[11][23]
Caption: HATU Coupling Pathway.
Phosphonic Anhydride-Mediated Coupling (T3P®)
Propylphosphonic anhydride (T3P®) is a mild and effective coupling reagent.[14][16] The reaction is typically performed in the presence of a base such as pyridine or triethylamine.[15] The carboxylate attacks T3P to form a mixed phosphonic anhydride intermediate, which is a highly activated species.[24] Subsequent nucleophilic attack by the amine furnishes the amide, and the propylphosphonic acid byproduct is readily removed by aqueous workup.[16]
Caption: T3P® Coupling Pathway.
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific amine being used.
Protocol 1: EDC/HOBt Coupling
This method is a reliable and cost-effective choice for a wide range of amines.
Materials:
-
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[26][27]
Procedure:
-
To a solution of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M), add HOBt (1.2 eq).[20]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HATU Coupling
This protocol is recommended for sterically hindered amines or when faster reaction times are desired.[11]
Materials:
-
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)[11]
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[11]
-
Add the amine (1.0-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to Protocol 1.
Protocol 3: T3P® Coupling
This method offers mild reaction conditions and a straightforward workup.
Materials:
-
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
T3P® (50% solution in ethyl acetate, 1.5 equivalents)
-
Pyridine or Triethylamine (3.0 equivalents)
-
Anhydrous Ethyl Acetate or DCM
Procedure:
-
Dissolve 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous ethyl acetate or DCM (0.1-0.5 M).
-
Add pyridine or triethylamine (3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive coupling reagent; Steric hindrance. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[28] Increase reaction time and/or temperature (with caution to avoid racemization).[28] Consider converting the carboxylic acid to the more reactive acyl fluoride.[5][6][29] |
| Formation of Byproducts | N-acylurea formation (with carbodiimides); Guanidinylation of amine (with uronium reagents). | Ensure the use of an additive like HOBt with EDC.[20] Add the uronium reagent to the carboxylic acid before the amine to allow for pre-activation.[11] |
| Racemization (if chiral centers are present) | Use of a strong base; High reaction temperatures. | Use a non-nucleophilic, sterically hindered base like DIPEA.[21][22] Perform the reaction at lower temperatures (0 °C to room temperature). Use additives known to suppress racemization, such as HOBt or HOAt.[30] |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU from DCC). | Use a water-soluble coupling reagent like EDC to facilitate removal of the urea byproduct during aqueous workup.[10][19] |
Conclusion
The synthesis of amides from 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid can be achieved with high efficiency through the judicious selection of coupling reagents and reaction conditions. For routine couplings, the EDC/HOBt method offers a balance of cost and effectiveness. For more challenging substrates, such as sterically hindered or electron-deficient amines, the use of more potent reagents like HATU or the mild and efficient T3P® is recommended. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully incorporate this valuable fluorinated cyclobutane scaffold into their drug discovery programs.
References
- Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (2026, January 29).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29).
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. (2025, July 3).
- Carbodiimide - Wikipedia.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Amide synthesis by acyl
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BR.
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing). (2012, December 19).
- A green chemistry perspective on catalytic amide bond form
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports - Ukrainica Bioorganica Acta.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5).
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. (2023, March 2).
- Optimizing Peptide Coupling: Key Techniques.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25).
- Amine to Amide Mechanism - T3P - Common Organic Chemistry.
- N,N-Diisopropylethylamine: Application, synthesis and toxicity - ChemicalBook. (2023, April 11).
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Amide Synthesis - Fisher Scientific.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
- DIPEA-induced activation of OH − for the synthesis of amides via photoc
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical. (2025, May 22).
- N,N-Diisopropylethylamine - Wikipedia.
- Uphill battles in amide couplings - amphoteros. (2014, April 4).
- Phosphonium coupling - Wikipedia.
- Coupling Reagents - Aapptec Peptides.
- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.
- Amide coupling reaction in medicinal chemistry.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid - ACS Figshare. (2020, December 21).
- Amine to Amide Mechanism - H
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv.
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. Amide synthesis by acylation [organic-chemistry.org]
- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 22. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 23. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 24. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 25. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 26. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. amphoteros.com [amphoteros.com]
- 30. peptide.com [peptide.com]
Application and Protocol Guide for the Esterification of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Esterification in Medicinal Chemistry
The ester functional group is a cornerstone in modern drug design and development. Its strategic incorporation into a lead molecule can profoundly influence pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and cell permeability. The target molecule, 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, presents a unique scaffold of significant interest in medicinal chemistry. The cyclobutane ring offers a rigid, three-dimensional element that can explore chemical space not easily accessible with more traditional ring systems, while the fluoroethyl group can enhance metabolic stability and binding affinity.[1][2] The successful esterification of this carboxylic acid is a critical step in the synthesis of potential drug candidates.
This guide provides a detailed analysis of various reagents and protocols for the efficient esterification of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Challenges and Considerations for Esterifying 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
The structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid presents specific challenges that must be considered when selecting an esterification method:
-
Steric Hindrance: The cyclobutane ring, while small, imparts a degree of steric bulk around the carboxylic acid, which can hinder the approach of the alcohol nucleophile.
-
Fluorine Atom: The presence of a fluorine atom necessitates the use of mild reaction conditions to prevent potential side reactions, such as elimination.
-
Ring Strain: Cyclobutanes possess significant ring strain, and harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to ring-opening or rearrangement.[1]
Therefore, the ideal esterification method should be efficient, tolerant of the existing functional groups, and proceed under mild conditions.
Comparative Analysis of Esterification Methodologies
A variety of methods are available for the conversion of carboxylic acids to esters. Below is a comparative analysis of the most relevant techniques for the target molecule.
| Method | Reagents | Advantages | Disadvantages | Suitability for Target Molecule |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Cost-effective, simple procedure. | Reversible reaction requiring excess alcohol or water removal; harsh acidic conditions may not be suitable for sensitive substrates.[3][4] | Moderate. Best suited for simple, unhindered alcohols. The acidic conditions and potentially high temperatures need to be carefully controlled. |
| Steglich Esterification | Alcohol, Carbodiimide (DCC or EDC), DMAP (catalyst) | Mild reaction conditions (often room temperature), high yields, suitable for sterically hindered and acid/base sensitive substrates.[5][6] | Carbodiimides can be allergens; byproduct (DCU) from DCC can be difficult to remove completely.[7][8] | High. This is often the method of choice for complex and sensitive molecules. |
| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol and a weak base | High reactivity of the acyl chloride intermediate leads to rapid and often quantitative ester formation.[9][10] | Two-step process; SOCl₂ and its byproducts are corrosive and require careful handling. | High. This is a robust method, but requires careful handling of reagents. |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild, neutral conditions; proceeds with inversion of configuration at the alcohol stereocenter (if applicable). | Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification. | Moderate to High. A good option for precious or complex alcohols where mild conditions are paramount. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This classical method is a cost-effective option, particularly when using simple primary or secondary alcohols. The key to a successful Fischer esterification is to drive the equilibrium towards the product.[3][11]
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq).
-
Add the desired alcohol (10-20 eq) as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For higher boiling alcohols, a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
Protocol 2: Steglich Esterification
This method is highly recommended for the esterification of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, especially with more complex or sterically hindered alcohols, due to its mild reaction conditions.[5][6]
Reaction Mechanism Diagram:
Caption: Mechanism of Steglich Esterification.
Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.[12][13] If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acyl Chloride Formation and Subsequent Esterification
This robust, two-step protocol involves the activation of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol.[9]
Workflow Diagram:
Caption: Two-step esterification via an acyl chloride.
Step-by-Step Protocol:
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask containing 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene), add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 2: Reaction with Alcohol
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the alcohol (1.1 eq) and a weak base such as pyridine or triethylamine (Et₃N) (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by column chromatography or distillation.
Purification and Characterization
Regardless of the method chosen, purification of the final ester is crucial. Liquid esters can be purified by distillation, while solid esters can be recrystallized.[14] Column chromatography is a versatile purification technique for both liquids and solids.
The identity and purity of the synthesized ester should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the incorporation of the alcohol moiety.
-
Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl stretch (typically around 1735-1750 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The esterification of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a key transformation for the development of novel therapeutic agents. While classical methods like the Fischer esterification can be effective, milder and more robust protocols such as the Steglich esterification or the two-step acyl chloride method often provide superior results, especially for sensitive substrates. The choice of method will ultimately depend on the specific alcohol being used, the scale of the reaction, and the available resources. The protocols and comparative data presented in this guide are intended to provide a strong foundation for researchers to successfully synthesize a diverse range of esters from this valuable cyclobutane-containing building block.
References
-
Chempedia. General procedures for the purification of Esters. LookChem. Available at: [Link]
- Al-Karadaghi, S., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. 2017.
- Singh, G. S. Cyclobutane-containing scaffolds in bioactive small molecules.
-
Clark, J. Making esters. Chemguide. 2023. Available at: [Link]
-
Grokipedia. Steglich esterification. Available at: [Link]
-
Wikipedia. Ester. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
National Center for Biotechnology Information. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
- Google Patents. Process for purifying esters.
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. 2026. Available at: [Link]
-
Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. 2023. Available at: [Link]
-
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. 2025. Available at: [Link]
-
J&K Scientific LLC. Fischer Esterification. 2025. Available at: [Link]
-
Chemguide. preparation of esters. Available at: [Link]
- Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021.
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
- Google Patents. Process for mild esterification of a carboxylic acid with an alcohol component.
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. 2025. Available at: [Link]
-
ResearchGate. Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. 2025. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
- Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021.
-
ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. 2023. Available at: [Link]
- Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
-
University of Illinois Urbana-Champaign. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. 2014. Available at: [Link]
-
ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. 2025. Available at: [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
- Google Patents. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
University of Rochester. Acid to Ester - Common Conditions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Incorporating 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid into Peptide Backbones
Introduction: The Strategic Advantage of Fluorinated Cycloalkane Scaffolds in Peptide Therapeutics
The landscape of peptide drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, stability, and selectivity.[1] A key strategy in this endeavor is the incorporation of unnatural amino acids, which can impart unique structural and physicochemical properties to peptide backbones.[] Among these, residues that combine conformational rigidity and fluorination offer compelling advantages.[3][4] The cyclobutane ring, a conformationally constrained scaffold, can pre-organize the peptide backbone into specific secondary structures, potentially enhancing binding affinity to biological targets.[5][6] Simultaneously, the introduction of fluorine, the most electronegative element, can profoundly influence a peptide's properties, including metabolic stability, membrane permeability, and binding interactions, due to the polarity of the C-F bond.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel unnatural amino acid, 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). By wedding the conformational constraints of a cyclobutane ring with the advantageous properties of a fluoroethyl moiety, this building block presents a valuable tool for researchers and drug developers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.
We will delve into the synthesis of the Fmoc-protected building block, optimized protocols for its coupling during SPPS, and the subsequent cleavage, purification, and characterization of the final modified peptide. The causality behind each experimental choice will be elucidated to provide a deeper understanding of the underlying chemistry.
Synthesis of Fmoc-3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid-OH
The successful incorporation of any unnatural amino acid begins with the efficient synthesis of its Nα-protected derivative, typically with the fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard SPPS chemistry.[10][11] The synthesis of Fmoc-3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Conceptual Workflow for Synthesis
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
Scalable synthesis routes for fluorinated cyclobutane building blocks
From Flow Photochemistry to Process Safety
Part 1: Strategic Analysis & Core Directive
The Bioisostere Imperative
Fluorinated cyclobutanes have emerged as high-value bioisosteres in modern drug discovery. The 3,3-difluorocyclobutane (DFCB) moiety, in particular, serves as a lipophilic, metabolically stable surrogate for oxygen atoms, carbonyls, or phenyl rings. It offers a unique vector for "escape from flatland," providing defined exit vectors (cis/trans) that rigidify the pharmacophore without the metabolic liability of flexible alkyl chains.
The Scalability Paradox
While milligram-scale synthesis is well-documented in academic literature, scaling these rings to kilogram quantities presents a "Scalability Paradox":
-
Photochemical Routes: Essential for de novo ring construction (e.g., [2+2] cycloaddition) but suffer from photon attenuation (Beer-Lambert law) in large batch reactors.
-
Fluorination Routes: Direct fluorination of cyclobutanones requires reagents like SF4 or DAST, which pose severe explosion and thermal runaway risks at scale.
-
Gaseous Reagents: Many precursors (e.g., 1,1-difluoroethylene, tetrafluoroethylene) are gases, requiring high-pressure autoclaves that complicate sampling and safety.
This guide provides two validated, scalable protocols that solve these issues using Continuous Flow Chemistry and Process Intensification.
Part 2: Decision Framework & Methodology
Before selecting a route, the chemist must evaluate the target substitution pattern.
Strategic Synthesis Flowchart
Figure 1: Decision matrix for selecting the optimal synthesis route based on substitution pattern and precursor availability.
Part 3: Detailed Protocols
Protocol A: Scalable [2+2] Photocycloaddition in Flow
Target: De novo synthesis of 3,3-difluorocyclobutane scaffolds. Challenge: Batch photoreactors suffer from long reaction times and side reactions due to over-irradiation. Solution: A continuous flow photoreactor ensures uniform irradiation and precise residence time control.
1. Reagents & Equipment
-
Substrate: 2,2-Difluorovinyl derivatives (e.g., generated in situ or commercially sourced).
-
Partner: Maleimide, Acrylic acid, or Enones (depending on target).
-
Sensitizer: Thioxanthone (2-5 mol%) or Acetone (if UV <300nm is used).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Reactor: FEP/PFA tubing coil (10–20 mL volume) wrapped around a high-power UV LED source (365 nm or 440 nm).
-
Pumps: HPLC pump or chemical resistant syringe pump.
-
Back Pressure Regulator (BPR): 75–100 psi (to keep volatile alkenes in solution).
2. Step-by-Step Workflow
-
Feed Preparation:
-
Dissolve the alkene substrate (0.5 M) and the cycloaddition partner (0.5 M) in MeCN.
-
Add the photosensitizer (if required).
-
Critical: Degas the solution with Argon for 15 mins. Oxygen quenches the triplet state required for many [2+2] mechanisms.
-
-
System Priming:
-
Flush the reactor with pure solvent at 1 mL/min to establish stable flow.
-
Set the BPR to 100 psi. Check for leaks.
-
-
Reaction Execution:
-
Set flow rate to achieve the desired Residence Time (
). -
Calculation:
. -
Typical Start: 30 minutes residence time.
-
Switch valve to inject the Feed solution.
-
Turn on the LED light source after flow is established to prevent burning stagnant fluid.
-
-
Quench & Collection:
-
Collect the output in a flask protected from light.
-
Monitor conversion via 19F NMR (disappearance of vinylic fluorines ~ -80 to -100 ppm; appearance of cyclobutane fluorines ~ -100 to -120 ppm).
-
-
Purification:
-
Concentrate solvent.
-
Purify via silica gel chromatography. (Note: Fluorinated cyclobutanes are often volatile; avoid high vacuum for prolonged periods).
-
3. Data: Batch vs. Flow Comparison
| Parameter | Batch (1 L Flask) | Flow (20 mL Coil) |
| Irradiation Time | 24 - 48 hours | 40 minutes (residence) |
| Yield | 45 - 55% | 82 - 91% |
| Productivity | 0.5 g / day | 15 g / day (continuous) |
| Safety | High UV exposure risk | Shielded, contained |
Protocol B: Safe Deoxyfluorination of Cyclobutanones
Target: Conversion of Cyclobutanone to 3,3-Difluorocyclobutane. Challenge: Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are shock-sensitive and release HF. Exotherms in batch can trigger ring fragmentation. Solution: Controlled dosing and rapid thermal quenching.
1. Reagents & Equipment
-
Substrate: 3-substituted cyclobutanone.
-
Fluorinating Agent: Morph-DAST (Morpholinosulfur trifluoride) - More thermally stable than DAST.
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Additives: HF-scavengers (e.g., NaF or amine bases) if acid-sensitive groups are present.
-
Vessel: Hastelloy or Teflon-lined reactor (Glass is etched by HF).
2. Step-by-Step Workflow
-
Pre-Cooling:
-
Cool the reactor containing the cyclobutanone solution (1.0 equiv in DCM) to -78°C (or -20°C for Morph-DAST).
-
Why: The initial nucleophilic attack is exothermic; low T prevents ring opening.
-
-
Controlled Addition:
-
Add Morph-DAST (1.5 - 2.0 equiv) dropwise over 1 hour.
-
Monitoring: Ensure internal temperature does not rise >5°C.
-
-
Warming Ramp:
-
Quenching (The Dangerous Step):
-
Do NOT pour water into the reaction.
-
DO pour the reaction mixture slowly into a saturated NaHCO3 solution at 0°C with vigorous stirring.
-
Gas Evolution: Massive CO2 release will occur. Ensure adequate headspace.
-
-
Workup:
-
Separate organic layer, dry over MgSO4.[4]
-
QC Check: 19F NMR should show a gem-difluoro pattern (AB quartet, typically around -90 to -110 ppm,
).
-
Part 4: Process Safety & Visualization
Flow Reactor Setup for Photochemistry
The following diagram illustrates the continuous flow setup required to manage the photon flux and safety profile of Protocol A.
Figure 2: Schematic of a continuous flow photoreactor designed for scalable [2+2] cycloadditions.
Part 5: References
-
Mykhailiuk, P. K. (2025).[5][6][7] Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs.[5][6][8] Chemistry – An Asian Journal.[5][6] Link
-
Chernykh, A. V., et al. (2019).[9] Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. European Journal of Organic Chemistry. Link
-
Rullière, P., Cyr, P., & Charette, A. B. (2016).[10] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[10] Organic Letters.[10] Link
-
PlasticsEurope. (2017). Guide for the Safe Handling of Tetrafluoroethylene.[11][12]Link
-
Kisch, H. (2022).[13] [2+2] Photocycloaddition of Alkenes.[1][13][14][15][16] ACS Organic & Inorganic Au. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical properties of tetrafluoroethylene and its application in industry - Wechem [wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. fluoropolymers.eu [fluoropolymers.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Photoredox-Catalyzed 2-Fluoroethylation of Cyclobutane Precursors
Executive Summary
The 2-fluoroethyl group (
Direct functionalization of the cyclobutane ring is often plagued by poor selectivity and ring-opening side reactions. This Application Note details a Strain-Release Radical Functionalization (SRRF) protocol. By utilizing bicyclo[1.1.0]butanes (BCBs) as high-energy precursors, researchers can install 2-fluoroethyl groups with high regiocontrol under mild photoredox conditions.
Key Advantages:
-
Mild Conditions: Visible light mediation avoids high temperatures that degrade strained rings.
-
Regioselectivity: Radical attack occurs exclusively at the bridgehead position of the BCB, yielding 1,3-disubstituted cyclobutanes.
-
Bioisosterism: The resulting 1-(2-fluoroethyl)cyclobutanes serve as stable, non-planar surrogates for phenyl and tert-butyl groups.
Mechanistic Principles
The transformation relies on the generation of a 2-fluoroethyl radical (
Radical Generation Strategy
Unlike perfluoroalkyl iodides (e.g.,
To overcome this, we employ a Silyl-Radical Mediated Halogen Abstraction cycle:
-
Excitation: The photocatalyst (PC) is excited by blue light.
-
Oxidation: The excited PC oxidizes a silyl reagent (e.g.,
or TTMSS) or a quinuclidine mediator to generate a silyl radical. -
Abstraction: The silyl radical abstracts the iodine atom from
(driven by the strong Si–I bond), releasing the nucleophilic alkyl radical .
Strain-Release Cascade
-
Addition: The
radical attacks the bridgehead carbon of the BCB. -
Ring Opening: The central bridge bond cleaves to relieve ring strain (
66 kcal/mol), generating a cyclobutyl radical at the C3 position. -
Termination: The cyclobutyl radical abstracts a hydrogen atom (from silane) or is trapped by an electrophile, finalizing the 1,3-disubstituted cyclobutane product.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle for the silyl-mediated radical 2-fluoroethylation of bicyclo[1.1.0]butanes.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 1-Sulfonyl-bicyclo[1.1.0]butane (or similar) | Strained Precursor |
| Radical Source | 1-Fluoro-2-iodoethane ( | 2-Fluoroethyl donor |
| Mediator | Tris(trimethylsilyl)silane (TTMSS) | Halogen abstractor / H-donor |
| Photocatalyst | SET Agent ( | |
| Base | Acid scavenger | |
| Solvent | Acetonitrile (MeCN) or DCM | Degassed, Anhydrous |
| Light Source | 450 nm Blue LEDs (40W Kessil or similar) | Excitation source |
Step-by-Step Procedure
1. Reaction Setup (In Glovebox or under Argon):
-
To an 8 mL clear glass vial equipped with a magnetic stir bar, add:
-
Bicyclobutane substrate (0.20 mmol, 1.0 equiv).
-
Photocatalyst (
, 1.0 mol%). - (0.40 mmol, 2.0 equiv).
-
-
Transfer the vial to a fume hood (if not in glovebox) and cap with a septum.
2. Solvent & Reagent Addition:
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous MeCN (2.0 mL, 0.1 M concentration).
-
Add 1-Fluoro-2-iodoethane (0.40 mmol, 2.0 equiv) via microsyringe.
-
Add TTMSS (0.24 mmol, 1.2 equiv) dropwise.
3. Irradiation:
-
Place the vial 2-3 cm away from the Blue LED source.
-
Maintain temperature at 25-30°C using a cooling fan (critical to prevent thermal polymerization of BCB).
-
Stir vigorously (1000 rpm) for 12-16 hours.
4. Monitoring:
-
Monitor by TLC or UPLC-MS. The BCB spot should disappear.
-
Note: The product is often less polar than the sulfonyl BCB precursor.
5. Workup & Purification:
-
Dilute the mixture with
and filter through a short pad of silica/Celite to remove inorganic salts and catalyst. -
Concentrate under reduced pressure.[1]
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 2-fluoroethyl cyclobutanes.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching of excited state | Ensure rigorous degassing (freeze-pump-thaw x3). |
| Polymerization | Thermal degradation of BCB | Increase fan cooling; ensure reaction temp < 30°C. |
| Protodehalogenation | Direct reduction of Iodide | Reduce TTMSS equivalents; switch to slower H-donor. |
| No Reaction | Light intensity too low | Check LED distance; ensure vial glass is not UV-blocking. |
References
-
Mykhailiuk, P. K. "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes."[2] Angewandte Chemie International Edition, 2022. Link
-
Bennett, S. H., et al. "Highly Strained Bicyclo[1.1.
-Bond Cleavage."[3] Journal of the American Chemical Society, 2020.[3] Link -
Levin, M. D., et al. "Photoredox-Catalyzed Difluoromethylation of Bicyclobutanes." Nature, 2021. Link
-
Narayanam, J. M., & Stephenson, C. R. "Visible Light Photoredox Catalysis: Applications in Organic Synthesis." Chemical Society Reviews, 2011. Link
-
Gouverneur, V., et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014. Link
Sources
Procedure for reducing 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid to alcohol
Application Note: Chemoselective Reduction of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid to Alcohol
Executive Summary
This application note details the procedure for the reduction of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid to (3-(2-Fluoroethyl)cyclobutyl)methanol .
The primary challenge in this transformation is maintaining the integrity of the strained cyclobutane ring and the potentially labile fluoroethyl side chain while quantitatively reducing the carboxylic acid. While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, this guide prioritizes Borane-Tetrahydrofuran (BH₃[1]·THF) as the method of choice due to its superior chemoselectivity and milder reaction profile, which minimizes the risk of defluorination or ring-opening side reactions.
Chemical Context & Mechanism
Substrate Analysis
-
Cyclobutane Ring: Inherently strained (~26 kcal/mol).[1] Harsh conditions or strong Lewis acids at high temperatures can trigger ring-opening or rearrangement.[1]
-
Fluoroethyl Group: The C-F bond is generally stable to hydride reduction; however, strong bases or excessive heat could theoretically promote E2 elimination (dehydrofluorination), particularly given the proximity to the ring.
-
Carboxylic Acid: Requires a strong reducing agent (NaBH₄ is insufficient without activation).[1]
Reaction Mechanism (Borane-THF)
Unlike hydride nucleophiles (e.g., LiAlH₄) that attack the carbonyl carbon directly, Borane (BH₃) acts as an electrophile .[1] It coordinates with the carbonyl oxygen, increasing the acidity of the carbonyl carbon and facilitating an intramolecular hydride transfer. This unique mechanism makes BH₃ exceptionally selective for carboxylic acids in the presence of esters, halides, and nitriles.[1]
Figure 1: Mechanism of Borane-mediated carboxylic acid reduction via acyloxyborane intermediate.
Experimental Protocols
Method A: Borane-THF Reduction (Recommended)
Best for: High chemoselectivity, mild conditions, small-to-mid scale.[1]
Reagents:
-
Substrate: 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 equiv)[1]
-
Reagent: BH₃[1][2][3][4]·THF complex (1.0 M in THF, 1.2–1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)[1]
-
Quench: Methanol (MeOH)[1]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.[1]
-
Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition: Transfer the BH₃·THF solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of acid peak).[1]
-
Quench: Cool back to 0 °C. Cautiously add Methanol dropwise until gas evolution ceases. This step breaks down the borate ester polymer.[1]
-
Workup: Concentrate the mixture under reduced pressure. To remove boric acid methyl esters, perform azeotropic distillation: add fresh MeOH and concentrate again (repeat 3x).[1]
-
Purification: Dissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.
Method B: LiAlH₄ Reduction (Alternative)
Best for: Large scale (cost-efficiency), substrates with no other reducible groups.[1]
Reagents:
-
Reagent: LiAlH₄ (Pellets or powder, 1.5 equiv)[1]
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.[1]
Protocol (Fieser Workup):
-
Suspension: Suspend LiAlH₄ in anhydrous Et₂O at 0 °C under Argon.
-
Addition: Dissolve the substrate in Et₂O and add dropwise to the hydride suspension. Maintain temp < 10 °C.
-
Reflux: Warm to RT and reflux gently for 1 hour if reduction is sluggish.
-
Fieser Quench (Critical): For every x grams of LiAlH₄ used:
-
Add x mL Water (slowly).
-
Add x mL 15% NaOH solution.
-
Add 3x mL Water.
-
-
Filtration: A granular white precipitate (lithium aluminate) forms.[1] Add anhydrous MgSO₄ to the mixture, stir for 15 mins, and filter through a Celite pad. The filtrate contains the clean alcohol.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the appropriate method for your specific batch.
Figure 2: Decision matrix for selecting reduction conditions.
Data Comparison Table:
| Feature | Method A (BH₃·THF) | Method B (LiAlH₄) |
| Selectivity | Excellent (Acids > Esters) | Poor (Reduces all carbonyls) |
| Reaction pH | Acidic character (Lewis Acid) | Basic character (Hydride) |
| Workup | Methanolysis (clean) | Fieser (precipitate handling) |
| Safety | Flammable gas (H₂) | Pyrophoric solid + H₂ |
| Stability | Reagent degrades over time | Stable solid |
Safety & Handling
-
Hydrogen Evolution: Both methods generate stoichiometric quantities of H₂ gas.[1] All reactions must be performed in a fume hood with active ventilation.[1]
-
Fluoride Safety: While defluorination is unlikely, any side reaction generating free fluoride ions requires awareness.[1] Avoid acidic aqueous workups that could generate trace HF if defluorination occurred.[1]
-
Reagent Storage: BH₃·THF is unstable at room temperature (cleaves THF ring).[1] Store at 2–8 °C.
References
-
Brown, H. C., & Subba Rao, B. C. (1960).[1] Hydroboration.[1][4] III. The Reduction of Carboxylic Acids with Diborane.[5][6] Journal of the American Chemical Society.[1][6] Link[1]
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][2][7][8][9][10][11] (Vol. 1, pp. 581-595).[1] Wiley.[1] (Standard reference for the Fieser Workup).
-
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973).[1] Selective Reductions.[1][2][4][9][10][12] XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. The Journal of Organic Chemistry.[1] Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for hydride vs. electrophilic reduction).
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Khan Academy [khanacademy.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Handling and Storage Protocols for Fluorinated Cyclobutane Acids
Executive Summary & Scientific Rationale
Fluorinated cyclobutane acids (e.g., 3,3-difluorocyclobutanecarboxylic acid) are increasingly critical in medicinal chemistry as bioisosteres for conformational restriction and metabolic stability. However, their handling requires a nuanced understanding of two competing physical forces: ring strain (~26 kcal/mol for cyclobutane) and the inductive electron-withdrawing effect of fluorine.
The Stability Paradox
While the C-F bond is thermodynamically stable (approx. 116 kcal/mol), the cyclobutane ring's strain can facilitate degradation pathways not seen in linear fluorinated acids.
-
Acidity Enhancement: The fluorine atoms significantly lower the pKa of the carboxylic acid (typically by 0.5–1.0 units compared to the non-fluorinated parent), making them more corrosive to standard labware.
-
HF Elimination Risk: Under thermal stress or basic conditions, the relief of ring strain can drive
-elimination of Hydrogen Fluoride (HF). This poses a dual threat: chemical degradation of the sample and the generation of highly corrosive HF, which can etch borosilicate glass over long storage periods.
This guide provides a self-validating protocol to mitigate these risks, ensuring sample integrity and operator safety.
Physicochemical Properties & Hazards[1][2][3][4]
| Property | Value / Characteristic | Implication for Handling |
| Physical State | White to light yellow crystalline powder or low-melting solid | Potential for sublimation; store in well-sealed vessels. |
| pKa | ~3.6 (Predicted for 3,3-difluoro analog) | Stronger acid than acetic acid; corrosive to mild steel and some seals. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to hydrolysis or hydrate formation. |
| Thermal Stability | Decomposes >170°C (variable) | Avoid high-vac drying >50°C; risk of HF release upon decomposition. |
| Reactivity | Compatible with borosilicate (short term) | Long-term risk: Trace HF generation can etch glass; plastics preferred for archiving. |
Protocol 1: Storage & Containment
Objective: Prevent hydrolytic degradation and glass corrosion during long-term storage.
A. Container Selection (The "Self-Validating" Choice)
-
Primary Recommendation: Polypropylene (PP) or High-Density Polyethylene (HDPE) vials.
-
Rationale: Unlike glass, these polymers are immune to etching by trace HF. If the compound degrades and releases HF, the container will not fail.
-
-
Secondary Recommendation (Short-term < 1 month): Borosilicate Glass (Class 1) with PTFE-lined caps .
-
Warning: Do not use foil-lined caps; acid vapors will corrode aluminum foil, contaminating the sample with aluminum salts.
-
B. Environmental Control[5]
-
Temperature: Store at 2–8°C .
-
Causality: Low temperature kinetically inhibits the
-elimination of HF and decarboxylation pathways.
-
-
Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory .
-
Procedure: Flush headspace for 10 seconds before sealing.
-
Reason: These acids are hygroscopic. Moisture uptake not only alters molecular weight calculations but can catalyze ring-opening hydrolysis.
-
C. Visual Integrity Check (Self-Validation)
-
Etching: Inspect glass vials for "cloudiness" or etching rings at the meniscus. This is a positive indicator of HF generation; transfer to plastic immediately.
-
Pressure: convex deformation of plastic caps indicates CO2 generation (decarboxylation).
Protocol 2: Handling & Weighing
Objective: Accurate dosing without moisture contamination or operator exposure.
Step-by-Step Workflow
-
Equilibration:
-
Remove the vial from the refrigerator (2–8°C).
-
CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins). Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.
-
-
PPE Configuration:
-
Standard: Lab coat, nitrile gloves, safety glasses.
-
HF Contingency: If the bottle is old or shows signs of decomposition (crusty cap), wear double gloves and have Calcium Gluconate gel immediately accessible.
-
-
Weighing:
-
Use an anti-static gun on the spatula and weighing boat. Fluorinated powders often carry high static charge, causing them to "jump" and disperse.
-
Technique: Do not return excess material to the stock vial. This introduces moisture.
-
-
Dissolution (Synthesis Context):
-
Avoid dissolving in protic solvents (MeOH, EtOH) for long periods if trace acid catalyst is present, as Fischer esterification can occur rapidly due to the enhanced acidity.
-
Preferred Solvents: DCM, THF, Acetonitrile.
-
Protocol 3: Emergency & Waste Disposal
HF Release Scenario
Although rare, bulk thermal decomposition can release Hydrogen Fluoride gas.
-
Indicator: Pungent, irritating odor distinct from typical carboxylic acids; "smoking" in moist air.
-
Action:
-
Evacuate the immediate area.[1]
-
Do not attempt to neutralize with water (exothermic).
-
Neutralize spills with Calcium Carbonate (CaCO3) or Calcium Gluconate solution to precipitate insoluble CaF2.
-
Decision Logic for Storage (Visualization)
The following diagram illustrates the decision matrix for selecting the appropriate storage vessel based on duration and compound state.
Caption: Decision matrix for selecting storage containment to mitigate HF etching risks.
References
-
National Institutes of Health (NIH). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. PMC6198218. Retrieved from [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin (HDPE vs Glass). Retrieved from [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
Sources
Bioconjugation Techniques Using 3-(2-Fluoroethyl)cyclobutane-1-carboxylic Acid Linkers
Application Note & Protocol Guide
Executive Summary
This guide details the application of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid as a specialized linker in bioconjugation. Unlike flexible linear alkyl linkers (e.g., LC-SMCC), this cyclobutane-based scaffold offers conformational restriction , enhancing the metabolic stability and target affinity of the resulting conjugate. Furthermore, the 2-fluoroethyl moiety serves a dual purpose: it modulates lipophilicity (LogP) and provides a structural motif often used in medicinal chemistry to block metabolic "soft spots" or, in radiochemical applications, as a site for Fluorine-18 (
Key Applications
-
Antibody-Drug Conjugates (ADCs): Creating rigid spacers that resist non-specific enzymatic cleavage.
-
Peptide Stapling/Modification: Restricting peptide conformation to enhance receptor binding.
-
PET Imaging Probes: Utilizing the fluoroethyl group as a "cold standard" for
F-labeled radiotracers.
Chemical Rationale & Properties[1][2][3][4][5][6][7][8]
The Cyclobutane Advantage
Linear linkers often suffer from "entropic penalty" upon binding—they must freeze out many degrees of freedom to fit a binding pocket. The cyclobutane ring locks the linker into a specific pucker (butterfly conformation), reducing this penalty.
| Feature | Linear Linker (e.g., Aminocaproic acid) | Cyclobutane Linker | Benefit |
| Conformation | Flexible / Floppy | Rigid / Puckered | Higher binding affinity; defined spatial orientation. |
| Metabolic Stability | Susceptible to peptidases | Resistant | Prolonged serum half-life. |
| Lipophilicity | Variable | Tunable (via F-substitution) | Improved membrane permeability (if applicable).[1] |
The Fluoroethyl Moiety
The addition of fluorine (C-F bond) creates a dipole without introducing a hydrogen-bond donor/acceptor. The 2-fluoroethyl group is bioisosteric to a propyl group but with altered electronic properties, often preventing oxidative metabolism (e.g., P450 hydroxylation) at that site.
Experimental Workflow (Graphviz)
The following diagram outlines the critical path for activating and conjugating this linker to a protein carrier (e.g., Monoclonal Antibody or BSA).
Caption: Step-by-step workflow for activating the cyclobutane linker and conjugating it to a protein amine residue.
Detailed Protocol
Phase 1: Activation (NHS-Ester Formation)
Direct conjugation using EDC is possible, but forming the NHS-ester first (two-step method) prevents protein cross-linking and allows for linker storage if necessary.
Reagents:
-
Linker: 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (10 mg).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.5 molar equivalents.
-
NHS (N-Hydroxysuccinimide): 1.5 molar equivalents.
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Note: Do not use aqueous buffers here.
Step-by-Step:
-
Dissolution: Dissolve 10 mg of the cyclobutane linker in 500 µL of anhydrous DMF.
-
Activation: Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (Nitrogen/Argon) if possible.
-
Validation: Spot 1 µL on a TLC plate (Silica). The carboxylic acid spot should disappear, replaced by a less polar NHS-ester spot. Alternatively, check via LC-MS (Look for Mass + 97 Da shift for NHS).
Phase 2: Conjugation to Protein
This protocol assumes conjugation to Lysine residues (primary amines) on an antibody or BSA.
Reagents:
-
Protein: 1–5 mg/mL in Modification Buffer.
-
Modification Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Avoid buffers containing amines (Tris, Glycine).
Step-by-Step:
-
Buffer Exchange: Ensure protein is in pH 8.3 buffer using a Zeba™ Spin Desalting Column or dialysis.
-
Calculations: Determine the desired Molar Excess.
-
For rigid linkers like cyclobutanes, steric hindrance may lower coupling efficiency. Start with a 20-fold molar excess of linker to protein.
-
-
Addition: Slowly add the activated NHS-linker (from Phase 1) to the protein solution while gently vortexing.
-
Critical: Keep the final organic solvent (DMF) concentration below 10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C.
-
Quenching: Add 1 M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
Phase 3: Purification
-
Desalting: Use a PD-10 column or Slide-A-Lyzer™ dialysis cassette (PBS, pH 7.4) to remove hydrolyzed linker and reaction byproducts.
-
Storage: Store the conjugate at 4°C (short term) or -20°C (long term) with a cryoprotectant.
Structural Logic: Isomerism
The 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid exists as cis and trans isomers.
Caption: The stereochemistry of the cyclobutane ring dictates the spatial projection of the payload.
Recommendation: For most bioconjugation applications where the linker acts as a spacer, the Trans-isomer is preferred as it maximizes the distance between the protein and the payload, reducing steric clash. Ensure your starting material is stereochemically defined or a known mixture.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation during conjugation | Linker is too lipophilic (Fluoroethyl group). | Increase DMSO/DMF concentration (up to 15% if protein tolerates). Add 0.05% Tween-20. |
| Low Conjugation Yield (DAR < 1) | Steric hindrance of the cyclobutane ring. | Increase reaction time (4h -> Overnight). Increase molar excess (20x -> 50x). Use HATU instead of EDC for activation (requires anhydrous conditions). |
| Hydrolysis of NHS Ester | Wet DMF or high pH buffer. | Use freshly opened anhydrous DMF. Ensure pH is 8.0–8.5, not higher. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive source for EDC/NHS coupling protocols.
-
Wei, B., et al. (2018). Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity.[2] Journal of Medicinal Chemistry, 61(3), 989-1000.
- Discusses the use of cyclobutane-1,1-dicarboxamide (cBu) linkers for improved stability in ADCs.
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3] Beilstein Journal of Organic Chemistry, 16, 182-182.
- Provides foundational data on how fluoroalkyl groups affect lipophilicity and metabolic stability.
-
Van der Kolk, M. R., et al. (2022).[4] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9).[4]
- Review of cyclobutanes as bioisosteres for conform
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or plan to synthesize this valuable fluorinated building block. The incorporation of a cyclobutane scaffold can enhance the three-dimensionality and metabolic stability of drug candidates, while the 2-fluoroethyl group can improve properties such as lipophilicity and binding affinity.[1][2]
However, the synthesis of this molecule presents distinct challenges, particularly in the controlled introduction of the fluorine atom and the potential for low yields due to side reactions. This document provides a plausible synthetic strategy, detailed troubleshooting guides in a question-and-answer format, and optimized protocols to help you navigate these challenges and improve your synthetic outcomes.
Proposed Synthetic Pathway
A robust and logical synthetic route is crucial for maximizing yield and purity. We propose a multi-step synthesis starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. This pathway focuses on creating a key intermediate, a primary alcohol, which is then fluorinated in the final step. The protection of the carboxylic acid functionality is a critical consideration throughout this process.
Caption: Proposed synthetic pathway for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, with a primary focus on the critical deoxyfluorination step.
Part 1: Precursor Synthesis (Steps A-F)
Q1: I am getting low yields during the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate (Step A → B). What can I do?
Possible Cause: The reaction may be proceeding to the dicarboxylic acid or not reaching completion. Precise control of stoichiometry and reaction time is crucial.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully add exactly one equivalent of potassium hydroxide (KOH). Using a standardized solution of KOH is recommended.
-
Temperature Management: Keep the reaction temperature low (e.g., 0 °C to room temperature) to improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant di-acid formation occurs.
-
Alternative Methods: Consider enzymatic hydrolysis, which can offer higher selectivity for mono-de-esterification.
Q2: The reduction of the carboxylic acid in the presence of the ester (Step B → C) is proving difficult and unselective. How can I improve this?
Possible Cause: Borane reagents can reduce both esters and carboxylic acids. The proposed route first esterifies the remaining acid to form a symmetrical diester, which can then be selectively mono-reduced. If you are attempting direct reduction, selectivity will be poor.
Troubleshooting Steps:
-
Esterification First: Ensure the complete conversion of the mono-acid (Compound B) to the corresponding methyl ester before attempting reduction. This creates a less reactive ester from the more reactive carboxylic acid.
-
Choice of Reducing Agent: For the reduction of one ester group on a symmetrical diester, a bulky and less reactive hydride reagent at low temperatures can provide some selectivity. However, a more reliable route involves a different strategy, as outlined in the main proposed pathway (oxidation followed by chain extension and then reduction).
Part 2: The Critical Deoxyfluorination Step (Step F → G)
This step, the conversion of the primary alcohol in Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate to the corresponding fluoride, is often the lowest-yielding step and requires careful optimization.
Q3: My deoxyfluorination reaction has a very low conversion rate. The starting alcohol is mostly recovered.
Possible Cause 1: Inactive Fluorinating Reagent. Many common deoxyfluorination reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, are highly sensitive to moisture.[3] Contamination with water will rapidly decompose the reagent, rendering it inactive.
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Purchase fluorinating reagents from a reputable supplier and handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Consider using newer, more bench-stable reagents like PyFluor, which is a crystalline solid with greater thermal and chemical stability.[4]
-
Possible Cause 2: Inappropriate Reaction Temperature. Deoxyfluorination reactions have a specific optimal temperature range. Too low, and the reaction rate will be negligible. Too high, and decomposition of the reagent or product may occur, along with an increase in side reactions.
-
Solution:
-
For DAST and Deoxo-Fluor®, reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.
-
For more stable reagents like PyFluor, reactions are typically run at room temperature.
-
Systematically screen the reaction temperature in small increments (e.g., from 0 °C to 40 °C) to find the optimal conditions for your specific substrate.
-
Q4: I am observing a significant amount of an elimination byproduct, likely the vinylcyclobutane derivative.
Possible Cause: This is the most common side reaction in deoxyfluorination of alcohols.[3] It is promoted by the basicity of the reaction byproducts or the reagent itself, especially at elevated temperatures. Primary alcohols are less prone to elimination than secondary or tertiary alcohols, but it can still be a major issue.
-
Solution:
-
Choice of Reagent: Switch to a reagent known for minimizing elimination. PyFluor has been shown to be highly chemoselective and produces substantially fewer elimination byproducts compared to DAST.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. For some substrates, increasing the temperature can paradoxically reduce elimination by favoring the desired SN2 substitution over the E2 elimination pathway.[3] This must be determined empirically.
-
Use of Additives: The addition of a hindered, non-nucleophilic base or a fluoride source like potassium fluoride (KF) can sometimes suppress elimination pathways.[3]
-
Q5: The ester group on my molecule is being cleaved or modified during the fluorination reaction.
Possible Cause: The reaction conditions or the fluorinating reagent itself may not be compatible with the ester functional group. While many modern reagents are more chemoselective, older reagents can be harsh.
-
Solution:
-
Milder Reagents: Employ a modern, chemoselective deoxyfluorination reagent. PhenoFluor™ and PyFluor have demonstrated high functional group tolerance.[3]
-
Protecting Group Strategy: If the ester is particularly labile, consider using a more robust protecting group for the carboxylic acid, such as a benzyl ester, which can be removed later under different conditions (hydrogenolysis).
-
Troubleshooting Decision Tree for Deoxyfluorination
Caption: A decision tree for troubleshooting the deoxyfluorination step.
Part 3: Purification and Final Steps
Q6: I am having difficulty separating the cis and trans isomers of my final product.
Possible Cause: The stereochemistry of the 3-substituted cyclobutane ring can be challenging to control, and the resulting diastereomers may have very similar polarities, making chromatographic separation difficult.[5]
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): A chiral or even a standard reverse-phase or normal-phase HPLC column with an optimized solvent system may provide the necessary resolution.
-
Recrystallization: It may be possible to selectively crystallize one diastereomer from a carefully chosen solvent system. This often requires screening a variety of solvents and solvent mixtures. Controlling acidic impurities has been shown to be crucial for improving diastereomeric ratios via recrystallization.[5]
-
Derivatization: Convert the carboxylic acid to a chiral amide or ester. The resulting diastereomers may have significantly different physical properties, allowing for easier separation. The auxiliary can then be cleaved to yield the desired enantiomerically pure acid.
-
Data Presentation
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Form | Stability | Typical Conditions | Common Side Products | Key Advantages |
| DAST | Liquid | Thermally unstable, moisture-sensitive. | -78 °C to RT, CH₂Cl₂ | Elimination, rearrangement | Readily available |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST, moisture-sensitive.[6] | -78 °C to RT, CH₂Cl₂ | Elimination | Good for larger scale than DAST |
| PyFluor | Crystalline Solid | Thermally stable, can be handled in air.[4] | RT, Toluene or THF, with DBU | Minimal elimination | High chemoselectivity, safety |
| PhenoFluor™ | Crystalline Solid | Thermally stable | RT to 80 °C, Toluene | Minimal elimination | High functional group tolerance[3] |
Experimental Protocols
Protocol: Deoxyfluorination of Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate using PyFluor
This protocol is a representative procedure based on modern, reliable deoxyfluorination methods.
Materials:
-
Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add PyFluor as a solid under a positive flow of inert gas.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DBU dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield Methyl 3-(2-fluoroethyl)cyclobutane-1-carboxylate.
References
-
Grokipedia. Fluoroethyl. Grokipedia. Available at: [Link].
-
Ni, C., et al. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. Available at: [Link].
-
Nishizawa, M., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link].
-
Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. Available at: [Link].
-
Wikipedia. Fluoroethyl. Wikipedia. Available at: [Link].
-
Mykhailiuk, P. K. (2017). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link].
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link].
-
ResearchGate. (2021). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link].
-
Dinoiu, V. (2007). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link].
-
Wessjohann, L. A., et al. (2011). Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines. Figshare. Available at: [Link].
-
Doyle, A. G. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Harvard University. Available at: [Link].
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. Available at: [Link].
-
Liang, T., et al. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Available at: [Link].
-
Conly, J. C. (1953). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link].
- Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters. Google Patents.
-
Sydnes, L. K., & Stenstrøm, Y. 5. By Transformation of Other Cyclobutanes. Science of Synthesis. Available at: [Link].
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link].
-
ACS Figshare. (2020). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Figshare. Available at: [Link].
-
Chegg.com. (2021). Solved Propose a plausible synthetic route for each of the. Chegg.com. Available at: [Link].
-
MDPI. (2025). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. MDPI. Available at: [Link].
-
OUCI. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. OUCI. Available at: [Link].
-
ScholarWorks. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available at: [Link].
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fluoroethyl - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming steric hindrance in 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid coupling
Topic: Overcoming Steric Hindrance in 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid Coupling
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the amide coupling of the sterically demanding substrate, 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid. The bulky cyclobutane ring, particularly with its substituent, can significantly impede the approach of an amine to the activated carboxylic acid, leading to low yields, slow reactions, and undesired side products. This document provides a structured troubleshooting approach, frequently asked questions, and detailed protocols to navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid so challenging?
The primary difficulty arises from steric hindrance. The three-dimensional structure of the cyclobutane ring shields the carboxylic acid's carbonyl carbon. This bulkiness slows down the rate-limiting step in many amide bond formations: the nucleophilic attack of the amine onto the activated carboxylate intermediate.[1] This issue is often exacerbated when the coupling partner is also a sterically hindered or electronically deactivated (poorly nucleophilic) amine.[2]
Q2: My standard EDC/HOBt or DCC coupling failed. Why, and what should I try next?
Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), even with additives like HOBt (1-Hydroxybenzotriazole), often prove insufficient for highly hindered substrates.[3][4] The O-acylisourea intermediate they form may not be reactive enough to be intercepted by the amine before it rearranges into an unreactive N-acylurea byproduct.
Your next step should be to employ a more potent class of coupling reagents, such as modern uronium/aminium or phosphonium salts, which generate more highly activated ester intermediates. Reagents like HATU, HCTU, or COMU are excellent starting points.[][6]
Q3: What is the role of the base and solvent in overcoming steric hindrance?
The choice of base and solvent is critical.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[7][8] These bases are strong enough to deprotonate the carboxylic acid but are too bulky to compete with the substrate amine in attacking the activated intermediate. Using simpler bases like triethylamine (TEA) can sometimes lead to side reactions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are standard choices as they effectively solvate the ionic intermediates in the reaction.[7][9] In some cases, less polar solvents like dichloromethane (DCM) can be effective, especially when trying to minimize side reactions or if starting materials have limited solubility in DMF.[2]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low to No Product Yield
-
Probable Cause A: Inefficient Carboxylic Acid Activation The initial activation of the sterically hindered carboxylic acid is slow or incomplete, leading to the consumption of reagents through decomposition or side pathways before the amine can react.
-
Solution A: Employ High-Potency Coupling Reagents Switch to a third-generation uronium/aminium or phosphonium salt reagent. These reagents react with the carboxylate to form highly reactive OAt or Oxyma active esters, which are more susceptible to nucleophilic attack even by hindered amines.[7][10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered a gold standard for difficult couplings. The incorporation of HOAt (1-Hydroxy-7-azabenzotriazole) provides anchimeric assistance, accelerating the coupling step.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient Oxyma-based reagent. It offers safety advantages over benzotriazole-based reagents and its byproducts are water-soluble, simplifying workup.[6][13][14]
-
-
Probable Cause B: Slow Nucleophilic Attack by Amine Even with a highly activated acid, the steric bulk on both the acid and potentially the amine partner makes the final bond-forming step extremely slow.
-
Solution B: Reaction Condition Optimization & Alternative Activation
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for potential side reactions or epimerization if chiral centers are present.
-
Increase Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can accelerate the bimolecular coupling step.
-
Convert to Acyl Fluoride: For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy. Acyl fluorides are small, highly reactive intermediates that minimize steric clash during the amine approach.[2][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this transformation.[2][15]
-
Problem 2: Significant Side Product Formation
-
Probable Cause A: Guanidinylation of the Amine When using an excess of a uronium/aminium reagent like HATU or HBTU, the free amine can attack the reagent itself, forming an unreactive guanidinium-capped amine, which terminates the reaction.[7]
-
Solution A: Stoichiometry Control and Reagent Choice
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This consumes the coupling reagent, minimizing its exposure to the valuable amine.[7]
-
Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the guanidinium substructure and therefore cannot cause this side reaction, making them ideal for cyclizations or when the amine is precious.[4][16]
-
-
Probable Cause B: Epimerization of Chiral Centers If the amine partner contains a chiral center alpha to the nitrogen, the basic conditions and extended reaction times required for hindered couplings can lead to racemization.
-
Solution B: Use Racemization-Suppressing Additives Modern coupling reagents inherently minimize racemization. HATU (containing HOAt) and COMU (containing Oxyma) are superior to older HOBt-based systems in preserving stereochemical integrity.[17] If racemization is still a concern, ensure the reaction is run at the lowest effective temperature and avoid using an excessive amount of base.
Reagent Strategy Comparison
| Strategy | Reagent(s) | Pros | Cons | Best For... |
| Uronium Salt | HATU, HCTU | High reactivity, fast kinetics, good for hindered systems.[7][12] | Potential for amine guanidinylation if used in excess.[7] Benzotriazole-based reagents can be explosive/allergenic.[6] | General-purpose enhancement over carbodiimides; coupling to secondary or hindered primary amines. |
| Oxyma-based Salt | COMU | Reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.[6][13] | Can be less stable in solution over long periods compared to some uronium salts.[16] | High-efficiency couplings where easy workup and improved safety are priorities. |
| Phosphonium Salt | PyBOP, PyAOP | No guanidinylation side reaction, very effective for hindered couplings.[4][16] | Byproduct (HMPA with BOP) can be carcinogenic.[12] Less soluble in DMF than uronium salts.[16] | Intramolecular cyclizations; when the amine is precious or prone to side reactions. |
| Acyl Fluoride | TFFH, BTFFH | Generates a small, highly reactive intermediate, minimizing steric hindrance.[2][15] | Fluorinating agents can be moisture-sensitive; may require more careful optimization. | Extremely hindered acid-amine pairs where other methods have failed.[2] |
Visualizations
Workflow for Selecting a Coupling Strategy
Caption: Decision tree for coupling strategy selection.
Mechanism of HATU-Mediated Amide Coupling
Caption: Stepwise mechanism of HATU activation and coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is a robust starting point for coupling 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid with primary or secondary amines.[7]
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1-0.2 M solution).
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise while stirring.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change.
-
Amine Addition: Add the amine (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, consider heating the mixture to 40 °C. Continue monitoring until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with COMU for Simplified Workup
This protocol is advantageous due to the water-solubility of the byproducts, often leading to a cleaner crude product.[13][14]
-
Preparation: To a dry round-bottom flask, add the 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid (1.0 eq), the amine (1.05 eq), and dissolve in anhydrous DMF or MeCN (to 0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add COMU (1.1 eq) in one portion. The solution may turn yellow.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The yellow color should fade as the reaction completes.[13] Monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Workup:
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash sequentially with water (to remove morpholinium byproducts), a weak acid (e.g., 1M citric acid), a weak base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash chromatography.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link][11]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link][18]
- Todorovic, M., & Perrin, D. M. (2020).
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link][8]
-
Vrije Universiteit Brussel. (2019, April 26). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved from [Link][19]
-
Gopishetty, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.[3]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][12]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-337.[20]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link][21]
-
Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 51(68), 13247-13262.[22]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][4]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link][14]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link][17]
-
Bode Research Group. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333-337. Retrieved from [Link][1]
-
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11458-11463.[2]
-
National Institutes of Health. (2024, April 9). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. Retrieved from [Link][9]
Sources
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. 肽偶联剂选择指南 [sigmaaldrich.com]
- 17. books.rsc.org [books.rsc.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. A New Wave of Amide Bond Formations for Peptide Synthesis [orgc.research.vub.be]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Resolving Solubility Challenges of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Welcome to the technical support guide for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome aqueous solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Understanding the Molecule: A Balance of Opposing Forces
The solubility of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid in water is governed by the interplay between its hydrophilic and hydrophobic components.
-
Hydrophilic Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with water, which promotes solubility.[1][2]
-
Hydrophobic Tail: The cyclobutane ring and the 2-fluoroethyl group are nonpolar. The cyclobutane ring is a bulky hydrocarbon structure, and the fluorine atom, while highly electronegative, contributes to increased lipophilicity. This entire moiety repels water, limiting overall solubility.[1]
The presence of the hydrophobic tail often dominates, leading to poor aqueous solubility, especially in neutral water where the carboxylic acid is in its less soluble, non-ionized form.[3][4]
Troubleshooting & Frequently Asked Questions (FAQs)
This section provides a logical, step-by-step approach to resolving solubility issues, starting with the simplest and most effective methods before progressing to more advanced techniques.
Q1: My compound is not dissolving in neutral water. What is the first and most critical step?
Answer: The first and most impactful step is to adjust the pH of your solvent. The solubility of a carboxylic acid is intrinsically linked to the pH of the aqueous medium.
The Scientific Rationale: A carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form, the carboxylate (R-COO⁻). This equilibrium is described by the Henderson-Hasselbalch equation and is dependent on the compound's pKa (the pH at which 50% of the acid is ionized).
R-COOH (less soluble) ⇌ H⁺ + R-COO⁻ (more soluble)
By increasing the pH of the solution above the pKa of the carboxylic acid, you shift the equilibrium to the right, favoring the formation of the highly polar and much more water-soluble carboxylate salt.[4][5][6] Generally, for carboxylic acids, a pH of 2 units above the pKa will result in over 99% ionization, significantly boosting solubility.[4]
Caption: Equilibrium shift of a carboxylic acid with pH adjustment.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., phosphate, citrate) with a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Addition of Compound: Add an excess amount of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the optimal pH for your desired concentration.
Q2: Adjusting the pH helped, but I still can't reach my target concentration. What's next?
Answer: If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent.
The Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system. Water molecules form a highly ordered, strong hydrogen-bonding network. This network must be disrupted to create a "cavity" for a nonpolar solute. By adding a co-solvent like ethanol or propylene glycol, you disrupt this network, making the solvent mixture more "hydrophobic-friendly" and better able to solvate your compound.[][8]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for common options.
-
Prepare Stock Solution: Dissolve your compound in a strong organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Prepare Solvent Systems: In separate vials, prepare your primary aqueous buffer (at the optimal pH determined previously) mixed with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Test Solubility: Add a small, fixed amount of your stock solution to each co-solvent mixture and observe for precipitation. Alternatively, perform a full saturation solubility study as described in the pH profiling protocol.
-
Optimization: Identify the co-solvent and the minimum percentage required to maintain your compound in solution at the target concentration. Always run a vehicle control in your biological assays to ensure the co-solvent itself does not cause an effect.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Polarity | Key Characteristics & Considerations |
| Ethanol | High | Biologically compatible, commonly used. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | High | Viscous, good solubilizing power for many compounds.[8] |
| Polyethylene Glycol 400 (PEG 400) | High | Low toxicity, widely used in formulations. Can be viscous.[] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power, but can have biological effects and enhance skin penetration. Use with caution and at the lowest possible concentration.[][8] |
| N-Methyl-2-pyrrolidone (NMP) | High | Strong solubilizer, but has associated toxicity concerns.[8] |
Q3: My experiment is sensitive to organic co-solvents. What are some alternative advanced methods?
Answer: For applications where co-solvents are not viable, you can explore the use of surfactants or cyclodextrins. These methods utilize molecular encapsulation rather than altering the bulk solvent properties.
Method A: Surfactant-Mediated Solubilization
The Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar part of your compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[8]
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Protocol:
-
Select Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a polyoxyethylene-polyoxypropylene block copolymer (Pluronic®).[8][11]
-
Prepare Solutions: Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Test Solubility: Perform a saturation solubility study in each surfactant solution as previously described.
-
Determine Optimal Concentration: Identify the lowest concentration of surfactant that achieves the desired solubility.
Method B: Cyclodextrin Inclusion Complexation
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic portion of your compound can fit into this cavity, forming an "inclusion complex."[14][15] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[8] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Protocol:
-
Select Cyclodextrin: HP-β-CD is often a good starting point due to its higher water solubility and lower toxicity compared to native β-CD.
-
Prepare Solutions: Create a series of cyclodextrin solutions in your chosen aqueous buffer (e.g., 10 mM, 50 mM, 100 mM).
-
Form Complex: Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixtures to facilitate complex formation. Equilibration may take several hours.
-
Analyze: Filter the solutions and quantify the dissolved compound to determine the solubility enhancement as a function of cyclodextrin concentration.
Q4: I'm concerned about the stability of the 2-fluoroethyl group in my aqueous formulation. How can I check this?
Answer: This is an excellent consideration. While the carbon-fluorine bond is generally very strong, compounds with a fluorine atom on a carbon beta to a potential leaving group or in an electronically activated position can be susceptible to degradation in aqueous solutions, such as through elimination or nucleophilic substitution reactions.[16]
Caption: General troubleshooting workflow for solubility enhancement.
Experimental Protocol: Stability Assessment
-
Prepare Formulation: Prepare your final formulation (compound solubilized in the optimized buffer/co-solvent/surfactant system).
-
Incubate: Store aliquots of the formulation under relevant conditions (e.g., room temperature, 37°C) and protected from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Analysis: Use a stability-indicating HPLC method to analyze the samples.
-
Primary Endpoint: Monitor the peak area of the parent compound. A decrease indicates degradation.
-
Secondary Endpoint: Look for the appearance of new peaks, which would correspond to degradation products.
-
-
Quantify: Calculate the percentage of the parent compound remaining at each time point. A common stability threshold is >95% remaining after the intended experimental duration.
This systematic approach, grounded in the physicochemical principles of solubility, will enable you to develop a robust and reliable aqueous formulation for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, ensuring the integrity and success of your research.
References
-
Solubility of Things. Cyclobutanecarboxylic acid. [Link]
-
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
Aqua-Aid Solutions. OARS Soil Surfactant. [Link]
-
PubMed. Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relaxation method. [Link]
-
Atlantis Press. Inclusion Complexes of Cyclodextrins With Biologically Active Molecules in Water-Organic Solvents as a Promising Material for th. [Link]
-
ACS Publications. Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method | The Journal of Physical Chemistry B. [Link]
-
Ovid. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. [Link]
-
MDPI. Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]
-
Grokipedia. Cyclobutanecarboxylic acid. [Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Chemdad. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co.. [Link]
-
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]
-
MSU Chemistry. Carboxylic Acid Reactivity. [Link]
-
MDPI. Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. [Link]
-
Minnesota Attorney General. FLUORINE CHEMISTRY. [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
National Institutes of Health. Optimization of precursor synthesis, formulation and stability of 1′-[18 F] fluoroethyl-β-d-lactose ([18 F]FEL) for preclinical studies in detection of pancreatic cancer. [Link]
-
ScienceDirect. Influence of organic acids on surfactant self-assemblies in surfactant/oil/water systems. [Link]
-
ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. [Link]
-
Ingredients To Die For. Surfactants & Solubilizers. [Link]
-
ResearchGate. Aqueous solubility of carboxylic acids. Reproduced with permission from[17]. [Link]
-
National Institutes of Health. The Dark Side of Fluorine. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
University of Twente. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
ResearchGate. (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
University of Hawai'i. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
National Institutes of Health. Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]
-
PubChem. 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]
-
MSU Chemistry. Carboxylic Acid Reactivity. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ovid.com [ovid.com]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relaxation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ris.utwente.nl [ris.utwente.nl]
Technical Support Center: Minimizing Epimerization During Activation of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic Acid
Welcome to the technical support center for handling 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the activation of this valuable synthetic building block.
Introduction
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical candidates. A critical challenge in its application is the potential for epimerization at the C3 position during the activation of the carboxylic acid at C1 for subsequent coupling reactions. This guide provides a comprehensive overview of the underlying mechanisms and offers practical, field-proven strategies to maintain the desired stereochemistry of your molecule.
Troubleshooting Guide
This section addresses common issues encountered during the activation of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid and provides actionable solutions.
Q1: I am observing a mixture of diastereomers in my final product after amide coupling. What is the likely cause?
The most probable cause of diastereomer formation is epimerization at the C3 position of the cyclobutane ring during the carboxylic acid activation step. This occurs due to the abstraction of the α-proton at C1, leading to the formation of a planar, achiral enolate intermediate.[1][2] Subsequent reprotonation or reaction of this intermediate can occur from either face, resulting in a loss of the original stereochemistry.
The acidity of this α-proton is increased by the electron-withdrawing nature of the activated carboxyl group, making it susceptible to deprotonation by bases present in the reaction mixture.
Q2: My starting material is the cis-isomer, but I am getting a significant amount of the trans-isomer in my coupled product. How can I prevent this?
The formation of the undesired trans-isomer is a direct consequence of epimerization. To minimize this, a careful selection of the activation method, coupling reagents, base, and reaction conditions is crucial.
Key Factors Influencing Epimerization:
-
Activating Agent: Highly reactive activating agents can increase the acidity of the α-proton, making it more prone to abstraction.
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases are more likely to cause epimerization.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[4][5]
-
Solvent: Polar solvents can stabilize the enolate intermediate, potentially favoring epimerization.[4]
Q3: I am using thionyl chloride (SOCl₂) to form the acid chloride, and I'm seeing significant epimerization. What are my alternatives?
While converting the carboxylic acid to an acid chloride is a common activation strategy, it can be harsh and lead to epimerization, especially if not performed under carefully controlled conditions.[6][7][8][9][10][11][12][13] The generation of HCl during the reaction can also contribute to unwanted side reactions.
Recommended Alternatives to SOCl₂:
-
Oxalyl Chloride: Often used with a catalytic amount of DMF, oxalyl chloride can provide a milder conversion to the acid chloride. The reaction byproducts are gaseous, which can drive the reaction to completion.
-
Peptide Coupling Reagents: These reagents are specifically designed to facilitate amide bond formation while minimizing racemization and are highly recommended for this substrate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the best practices for minimizing epimerization.
Q1: Which class of activating agents is least likely to cause epimerization?
Uronium/aminium and phosphonium salt-based peptide coupling reagents are generally the best choice for minimizing epimerization.[3][14] Reagents like HATU, HBTU, and PyBOP have been extensively shown to be highly efficient while preserving stereochemical integrity.[15][16][17][18]
Mechanism of Action: These reagents react with the carboxylic acid to form an activated ester intermediate. This intermediate is highly reactive towards the amine nucleophile but less prone to forming the problematic enolate. Additives like HOBt or HOAt are often used in conjunction with these reagents to further suppress epimerization.[14][15]
Q2: What is the best coupling reagent to use for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. It is known for its high coupling efficiency, even with sterically hindered substrates, and exceptionally low levels of racemization.[3][16][17][18] HATU, in the presence of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine, provides a robust system for amide bond formation with minimal risk of epimerization.
Q3: What is the optimal base and temperature for the coupling reaction?
Base Selection:
-
Highly Recommended: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are less likely to abstract the α-proton due to their bulkiness.[3]
-
Avoid: Strong, less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM) should be avoided as they have a higher propensity to cause epimerization.
Temperature Control:
-
It is crucial to maintain a low reaction temperature. Performing the activation and coupling steps at 0 °C to room temperature is generally recommended.[4][16]
-
For particularly sensitive substrates, lowering the temperature further to -15 °C or -20 °C during the activation phase can be beneficial.
-
Avoid elevated temperatures, as this significantly increases the risk of epimerization.[5][19][20]
Q4: Can the solvent choice impact the level of epimerization?
Yes, the solvent can play a role. While polar aprotic solvents like DMF and NMP are common for coupling reactions due to their excellent solvating properties, less polar solvents may be advantageous in some cases.
-
Recommended Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.
-
Considerations: Apolar solvents may reduce the stability of the enolate intermediate, thereby disfavoring epimerization.[4] However, ensure that your starting materials and reagents are sufficiently soluble in the chosen solvent system.
Q5: Is there a way to monitor for epimerization during the reaction?
Yes, in-process monitoring is a good practice. If you suspect epimerization is occurring, you can take a small aliquot of the reaction mixture, quench it, and analyze it by chiral HPLC or NMR spectroscopy (if the diastereomers are distinguishable) to determine the diastereomeric ratio. This can help you optimize your reaction conditions in real-time.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Typical Temperature | Epimerization Risk |
| HATU | None | DIPEA, Collidine | 0 °C to RT | Very Low |
| HBTU | HOBt | DIPEA, Collidine | 0 °C to RT | Low |
| PyBOP | None | DIPEA, Collidine | 0 °C to RT | Low |
| EDC | HOBt, HOAt | DIPEA, NMM | 0 °C to RT | Moderate |
| DCC | HOBt | DIPEA, NMM | 0 °C to RT | Moderate to High |
| SOCl₂ | None | Pyridine (optional) | 0 °C to RT | High |
Recommended Experimental Protocol: Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid with a primary or secondary amine using HATU.
Materials:
-
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
To a solution of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM, add DIPEA (2.5 equiv) and cool the mixture to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualized Mechanisms and Workflows
Diagram 1: Mechanism of Epimerization
Caption: The pathway leading to epimerization via a planar enolate intermediate.
Diagram 2: Recommended Workflow to Minimize Epimerization
Caption: A workflow incorporating best practices to preserve stereochemistry.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Ismail, M.; et al. Epimerisation in Peptide Synthesis. Molecules. 2023, 28(21), 8017. [Link]
-
Unknown Author. Epimerization of Peptide. [Link]
-
Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. [Link]
-
Richard, J. P.; et al. Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry. 2011, 76(5), 1329-1337. [Link]
-
Royal Society of Chemistry. Chapter 5: Microwave-assisted Peptide Synthesis. [Link]
-
ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
El-Faham, A.; Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009, 38(3), 606-631. [Link]
- Collins, J. M.; et al. Coupling method for peptide synthesis at elevated temperatures.
-
Gopi, H. N.; et al. Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Tetrahedron. 2015, 71(10), 1579-1603. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Pedersen, S. L.; et al. Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. 2012, 41(5), 1826-1844. [Link]
-
Aatika Chemical. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]
-
Douglas, C. J.; et al. Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. 2020, 142(15), 6903-6908. [Link]
-
Chem-Station. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
-
LibreTexts Chemistry. 12.3: Isomerization at the α-Carbon. [Link]
-
ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
-
ResearchGate. Novel Keto−Enol Systems: Cyclobutane Derivatives. [Link]
-
Allinger, N. L.; Tushaus, L. A. Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. 1965, 30(6), 1945-1951. [Link]
-
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
-
ResearchGate. Stereochemistry of Cyclobutane and Heterocyclic Analogs. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]
-
National Institutes of Health. Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. [Link]
-
ResearchGate. Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
-
Sciencemadness.org. Synthesis of amino acid chlorides. [Link]
-
ACS Publications. Novel Keto−Enol Systems: Cyclobutane Derivatives. [Link]
-
Khan Academy. Acid chloride formation. [Link]
-
ACS Publications. Base-catalyzed enolization of cyclopropyl ketones. [Link]
-
ResearchGate. Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. [Link]
-
National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
ResearchGate. a) Examples of prior art of cyclobutane C−H functionalization used in... [Link]
-
Usiena AIR. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 10. reactionweb.io [reactionweb.io]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Khan Academy [khanacademy.org]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. books.rsc.org [books.rsc.org]
- 20. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic Acid
[1]
Topic: Impurity Removal & Purification Protocols Molecule ID: 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1][2]
Introduction: The Purity Challenge
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a high-value scaffold, often serving as a bioisostere for aliphatic chains or as a conformationally restricted linker in drug discovery (e.g., JAK inhibitors, ROR
Purifying this molecule presents a triad of challenges:
-
Stereoisomerism: The cyclobutane ring creates cis and trans isomers with distinct biological activities and physical properties.[2]
-
Fluorine Lability: The 2-fluoroethyl group (
) is susceptible to dehydrofluorination (elimination of HF) under harsh basic conditions, generating vinyl cyclobutane impurities.[1][2] -
Physical State: Low-molecular-weight cyclobutane acids are prone to "oiling out" rather than crystallizing, complicating solid-state purification.[1][2]
This guide provides modular, self-validating protocols to address these specific issues.
Module 1: The "Quick Fix" (Acid-Base Extraction)
Objective: Bulk removal of non-acidic impurities (unreacted alcohols, alkyl halides, neutral precursors) and inorganic salts.
Expert Insight:
While standard acid-base workups use strong bases (NaOH), this substrate requires caution.[1][2] The
Protocol 1.1: Optimized Differential Extraction
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Basic Extraction:
-
Acidification (The Critical Step):
-
Recovery:
Visual Workflow: Extraction Logic
Caption: Differential extraction workflow optimizing pH windows to isolate the carboxylic acid while minimizing defluorination risks.
Module 2: Stereochemical Purity (Cis/Trans Separation)
Objective: Separation of cis- and trans-3-(2-fluoroethyl)cyclobutane-1-carboxylic acid.
The Science: Cyclobutane synthesis often yields a thermodynamic mixture (typically favoring trans) or a kinetic mixture (favoring cis).[2]
-
Trans-isomer: Generally more planar, packs better in crystal lattices
Higher melting point, lower solubility.[2] -
Cis-isomer: "Bent" puckered conformation
Lower melting point, higher solubility.[1][2]
Protocol 2.1: Solvent Screening for Recrystallization
Note: If the crude is an oil, seed crystals are essential.[2] If unavailable, use Protocol 2.2 (Chromatography).
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Target Isomer (Precipitate) | Notes |
|---|---|---|---|
| Hexanes / EtOAc | 10:1 to 5:1 | Trans (usually) | Standard starting point.[1][2] |
| Heptane / Toluene | 9:1 | Trans | Higher boiling point; good for scaling.[2] |
| Water / Methanol | Variable | Trans | "Oiling out" risk is high; use slow cooling.[2] |
Procedure:
-
Dissolve 1g of crude acid in minimum hot EtOAc (or Toluene).
-
Add hot Hexane (or Heptane) dropwise until persistent cloudiness appears.[2]
-
Add 1-2 drops of solvent to clear the solution.[2]
-
Insulate the flask and allow to cool to room temperature undisturbed (4-6 hours).
-
If no crystals form, cool to
. -
Filter solids (trans-enriched).[2] The filtrate will be enriched in the cis-isomer.[2]
Protocol 2.2: Chromatographic Separation
If recrystallization fails (common for fluorinated cyclobutanes), use Flash Chromatography.[2]
Module 3: Troubleshooting & FAQs
Specific Impurity Removal Table
| Impurity Type | Chemical Nature | Removal Strategy |
| Vinyl Cyclobutane | Dehydrofluorinated byproduct ( | Reverse Phase HPLC. The vinyl group is significantly more lipophilic than the fluoroethyl group.[1][2] Elutes later on C18. |
| Starting Alcohol | 3-(2-hydroxyethyl)...[1][2] | Module 1 (Extraction). The alcohol is neutral and remains in the organic layer during basic wash.[2] |
| Inorganic Fluoride | Aqueous Wash. Wash organics with dilute | |
| Decarboxylated | Cyclobutane (volatile) | High Vacuum. The decarboxylated byproduct is likely a volatile liquid.[2] Apply high vacuum ( |
Common Questions
Q: My product is "oiling out" during recrystallization. What do I do? A: This is classic cyclobutane behavior.
-
Re-heat to dissolve the oil.
-
Add a seed crystal (if available) or scratch the glass surface with a rod.[2]
-
Add 1% Acetic Acid to the solvent system. Sometimes dimerization of the acid helps lattice formation.[2]
-
Switch to Heptane/Isopropyl Acetate .[2]
Q: The NMR shows a split triplet at the fluorine position.[2] Is this an impurity? A: Not necessarily.
-
Check the coupling constants.[2][3] The
group exhibits large geminal H-F coupling ( Hz) and vicinal H-F coupling ( Hz).[1][2] -
If you see two sets of these patterns, you have a mixture of cis and trans isomers.
-
If you see a multiplet at
ppm, that is the vinyl impurity (elimination product).
Q: Can I distill this compound?
A: Only under high vacuum (
Module 4: Decision Logic (Graphviz)
Caption: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.
References
-
General Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for acid-base extraction and recrystallization solvents).
-
Cyclobutane Isomer Separation: Kishimoto, T., et al. (2021).[2] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." ACS Omega, 6(32), 21163–21171. Link (Describes specific challenges in separating cis/trans cyclobutane acids and recrystallization techniques).
-
Fluorination & Elimination Risks: Mykhailiuk, P. K. (2021).[2] "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Organic Process Research & Development, 25(1), 82–88.[2][3] Link (Discusses stability and purification of fluorinated cyclobutane acids).
-
Acidity and pKa of Fluorinated Cyclobutanes: Litskan, E. V., et al. (2023).[2][4] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9.[3] Link (Provides pKa data confirming the acidity range for extraction protocols).
Technical Support Center: Diastereoselective Synthesis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Introduction: The cyclobutane scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity and provide unique three-dimensional vectors for substituent placement.[1][2] However, the synthesis of stereochemically defined substituted cyclobutanes presents significant synthetic challenges due to inherent ring strain and the difficulty of controlling facial selectivity.[1] This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid, a molecule of interest for drug discovery programs. We will focus specifically on strategies to control diastereoselectivity, offering troubleshooting advice and detailed protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stereocontrolled synthesis of 1,3-disubstituted cyclobutanes.
Q1: What are the primary challenges in achieving diastereoselectivity in 1,3-disubstituted cyclobutane syntheses?
A: The core challenge lies in controlling the relative orientation of the two substituents at the C1 and C3 positions. The puckered nature of the cyclobutane ring means that substituents can adopt either a cis (on the same face) or trans (on opposite faces) configuration. Achieving a high diastereomeric ratio (d.r.) requires a synthetic route where one stereochemical outcome is strongly energetically favored over the other. Common synthetic methods like [2+2] cycloadditions or functionalization of existing cyclobutane rings can often lead to mixtures of diastereomers without careful strategic planning.[1][3][4]
Q2: What are the most effective general strategies for controlling cis/trans isomerism in this type of synthesis?
A: Several powerful strategies exist, each with its own advantages:
-
Diastereoselective Reduction: A highly effective method involves the reduction of a prochiral exocyclic double bond on the cyclobutane ring. The steric bulk of adjacent groups on the ring can direct the approach of a reducing agent to one face of the double bond, leading to a preponderance of one diastereomer.[4][5] This is the primary strategy detailed in this guide.
-
Directed C-H Functionalization: Using a directing group attached to the cyclobutane ring can guide a catalyst (e.g., Palladium) to functionalize a specific C-H bond, thereby installing a second substituent with a defined stereochemical relationship to the first.[2]
-
Ring Contraction/Expansion Reactions: Methods like the Wolff rearrangement of cyclic α-diazo ketones can produce cyclobutane rings from larger rings, sometimes with a degree of stereocontrol.[6] Similarly, ring expansion of cyclopropanes can also be employed.[7][8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can influence the stereochemical outcome of subsequent reactions, after which the auxiliary is cleaved.[7][8]
Q3: How does the choice of starting material influence the potential for diastereoselectivity?
A: The starting material is critical as it sets the stage for all subsequent stereochemical control. For the strategy of diastereoselective reduction, an ideal starting material is a cyclobutanone derivative that can be readily converted into a substrate with an exocyclic double bond at the C1 position (e.g., a cyclobutylidene). For instance, starting with a 3-substituted cyclobutanone allows for the introduction of the C1 carboxylic acid precursor via a Knoevenagel condensation, creating the ideal substrate for a highly diastereoselective reduction.[5]
Q4: What are the essential analytical techniques for determining the diastereomeric ratio (d.r.) of my product mixture?
A: Accurate determination of the d.r. is crucial for optimizing your reaction. The primary techniques are:
-
¹H NMR Spectroscopy: This is often the quickest method. The signals for the cis and trans isomers, particularly the cyclobutane ring protons, will have different chemical shifts and coupling constants. Integration of these distinct signals provides the ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the diastereomers, and the relative peak areas provide a precise quantification of the d.r. Chiral HPLC may be necessary if enantiomers are also present or for baseline separation of diastereomers.[5][9]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to definitively assign the cis and trans configurations by observing through-space correlations between protons on the substituents at C1 and C3.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid.
Q1: My synthesis is yielding a poor diastereomeric ratio (e.g., < 2:1 cis:trans). How can I strategically favor the cis isomer?
A: A low d.r. indicates a lack of facial selectivity in a key bond-forming step. The most robust method to favor the cis isomer is to employ a substrate-controlled diastereoselective reduction. This involves creating a rigid intermediate where one face of a double bond is sterically shielded.
Proposed Strategy: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative.
This strategy, adapted from a highly successful synthesis of a similar cis-1,3-disubstituted cyclobutane, proceeds via three key stages.[4][5]
Workflow for cis-Selective Synthesis
Caption: Key stages for the diastereoselective synthesis.
Causality: The Knoevenagel condensation of 3-(2-fluoroethyl)cyclobutanone with Meldrum's acid creates a planar, rigid exocyclic double bond system. The bulky Meldrum's acid moiety effectively blocks one face of the molecule. When a reducing agent like sodium borohydride (NaBH₄) is introduced, it is sterically forced to deliver the hydride from the opposite, less-hindered face, leading predominantly to the cis product.[5]
Q2: I'm using the diastereoselective reduction strategy, but my cis:trans ratio is still not optimal. What reaction parameters can I adjust?
A: The diastereoselectivity of this reduction is highly sensitive to reaction conditions. If you are obtaining a suboptimal d.r., consider the following optimization steps, based on analogous systems.[5]
| Parameter | Condition to Test | Rationale & Expected Outcome |
| Temperature | Lower the temperature | Reducing thermal energy minimizes the chances of the hydride overcoming the activation barrier for the unfavored facial attack. Lowering the temperature from 25°C to -25°C has been shown to significantly increase the d.r.[5] |
| Solvent | Screen various solvents (THF, EtOH, MeCN) | The solvent can influence the conformation of the substrate and the solvation of the reducing agent. Tetrahydrofuran (THF) has been identified as the optimal solvent for achieving the highest diastereoselectivity in similar systems.[5] |
| Reducing Agent | Use NaBH₄ | While other reducing agents exist, NaBH₄ provides a good balance of reactivity and selectivity for this transformation. More reactive hydrides may exhibit less selectivity. |
| Purity of Starting Material | Ensure removal of acidic impurities | Acidic impurities can interfere with the reduction process and have been shown to negatively impact the ability to improve the d.r. via subsequent recrystallization.[4][5] |
Q3: My reaction produced an inseparable mixture of cis and trans isomers. What are the most effective purification strategies?
A: If chromatographic separation on silica gel is proving difficult, two methods are highly recommended:
-
Recrystallization: This is often the most scalable and effective method for improving the diastereomeric ratio of a solid product. The key is to find a solvent system where one diastereomer is significantly less soluble than the other. For cyclobutane carboxylic acids, experimentation with solvent systems like ethyl acetate/heptane or isopropanol/water may be fruitful. It is crucial that acidic impurities are removed prior to recrystallization, as they can inhibit the process.[4][5]
-
Derivatization and Separation: If the free acid is difficult to separate, consider converting the mixture to a derivative, such as a methyl ester or an amide. These derivatives often have different crystalline properties or chromatographic behavior, making separation easier. After separation, the derivative can be hydrolyzed back to the desired carboxylic acid.
Q4: I am observing elimination byproducts (e.g., vinyl fluoride) during the synthesis or handling of the 2-fluoroethyl side chain. How can I mitigate this?
A: The C-F bond is generally strong, but elimination to form an alkene can occur, especially under basic conditions or at elevated temperatures if the fluorine is β to a proton on an electron-withdrawing group.
-
Avoid Strong Bases: When possible, use mild, non-nucleophilic bases. If a strong base is required for a transformation, use low temperatures to minimize the rate of the E2 elimination side reaction.
-
Protecting Group Strategy: If the fluoroethyl group is being installed early in the synthesis, consider using a precursor like a 2-hydroxyethyl or 2-bromoethyl group. The alcohol can be converted to the fluoride using a deoxyfluorinating agent (e.g., Deoxofluor, DAST) late in the synthesis, minimizing the exposure of the C-F bond to harsh conditions.[10]
Section 3: Key Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of the proposed diastereoselective synthesis. These are adapted from established literature procedures.[5]
Protocol 1: Knoevenagel Condensation to form Cyclobutylidene Precursor
Caption: Workflow for the Knoevenagel condensation step.
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-(2-fluoroethyl)cyclobutanone (1.0 eq), Meldrum's acid (1.1 eq), piperidine (0.1 eq), acetic acid (0.1 eq), and toluene (approx. 0.2 M concentration).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction for the disappearance of the starting ketone by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired cyclobutylidene Meldrum's acid derivative.
Trustworthiness Check: The product should be characterizable by ¹H and ¹³C NMR. The disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the Meldrum's acid moiety and the new olefinic protons are key indicators of success.
Protocol 2: Diastereoselective Reduction to cis-Carboxylic Acid Precursor
Methodology:
-
Dissolve the cyclobutylidene Meldrum's acid derivative (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -25°C using an appropriate cooling bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -25°C and monitor for completion by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of 1M HCl (aq) at -25°C until the solution is acidic (pH ~2).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product is the cis-enriched cyclobutane Meldrum's acid derivative. This intermediate can be carried forward or purified.
Hydrolysis and Decarboxylation:
-
Dissolve the crude intermediate from the previous step in a mixture of THF and water (e.g., 4:1).
-
Heat the mixture to reflux for 4-8 hours until TLC or LC-MS indicates complete conversion.
-
Cool to room temperature, and extract the product with ethyl acetate.
-
Purify the final cis-3-(2-fluoroethyl)cyclobutane-1-carboxylic acid by recrystallization or column chromatography.
Trustworthiness Check: The d.r. of the crude product should be determined by ¹H NMR analysis before purification to assess the effectiveness of the reduction. The final product structure should be confirmed by ¹H, ¹³C, ¹⁹F NMR, and HRMS.
References
-
Iannuzzi, M. C., & Gaeta, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15580. [Link][7]
-
Iannuzzi, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Vertex AI Search. [8]
-
Gomez, L. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. [Link][1]
-
Extance, A. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link][2]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. [Link][3]
-
Mykhailiuk, P. K. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link][11]
-
Mizukami, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2131-2137. [Link][5]
-
Mizukami, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11867-11874. [Link][4]
-
Slavětínská, L., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(5), 4034-4043. [Link][12]
-
Olifir, O. S., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][10]
-
Khlebnikov, A. F., et al. (2022). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 27(6), 1988. [Link][6]
Sources
- 1. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 2. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive analysis and predicted interpretation of the ¹H NMR spectrum of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns for both cis and trans isomers, and offers a comparative perspective against structurally similar compounds. Our approach is grounded in fundamental NMR theory and supported by empirical data from analogous structures, ensuring a robust and practical interpretation.
Foundational Principles: Deconstructing the Molecular Environment
The structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid presents several distinct chemical environments that collectively shape its ¹H NMR spectrum. To predict the spectrum, we must consider the influence of three key structural motifs: the cyclobutane ring, the electron-withdrawing carboxylic acid, and the highly electronegative fluorine atom in the ethyl side chain.
-
The Cyclobutane Ring: Unlike the deceptively simple singlet observed for unsubstituted cyclobutane (δ ≈ 1.96 ppm), substituted cyclobutanes exhibit complex spectra.[1][2] The ring is not planar but exists in a puckered conformation, leading to non-equivalent axial and equatorial protons.[3] The presence of two substituents at the 1- and 3-positions creates distinct proton environments and introduces the possibility of cis and trans diastereomers, which will have different NMR spectra. Protons on the ring will typically resonate in the δ 1.8-3.0 ppm range, with their exact shifts determined by the electronic and steric effects of the substituents.
-
The Carboxylic Acid Group: The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the far downfield region of the spectrum, generally between δ 10-13 ppm.[4][5][6] Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other acidic protons. This signal will disappear upon the addition of deuterium oxide (D₂O), a classic confirmatory test.[7] Furthermore, the electronegativity of the carboxyl group deshields the adjacent proton (H-1 on the cyclobutane ring), shifting it downfield.
-
The Fluoroethyl Group: The fluorine atom exerts a powerful influence on neighboring protons. Its high electronegativity causes significant deshielding. Protons on the carbon directly attached to fluorine (α-protons, -CH₂F) are shifted substantially downfield, typically appearing around δ 4.5 ppm.[8][9] This effect extends, albeit to a lesser degree, to the protons on the adjacent carbon (β-protons, -CH₂CH₂F). Critically, the spin-active ¹⁹F nucleus (I = ½) couples strongly with protons, leading to characteristic splitting patterns.
-
Geminal Coupling (²JHF): A large coupling constant of approximately 47-50 Hz is expected between fluorine and the protons on the same carbon (-CH₂F).[10]
-
Vicinal Coupling (³JHF): A smaller coupling is observed between fluorine and the protons on the adjacent carbon (-CH₂CH₂F), typically in the range of 20-25 Hz.
-
Predicted ¹H NMR Spectral Analysis
To facilitate a detailed analysis, we will label the unique proton environments in the molecule as shown below. We will predict the spectrum by analyzing each signal's expected chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).
Molecular Structure and Proton Labeling
Caption: Labeled proton environments for analysis.
Comparative Guide: Predicted Signals and Interpretation
The precise chemical shifts and coupling constants will differ between the cis and trans isomers due to variations in the spatial arrangement and dihedral angles. The following table provides a predicted range for the signals, encompassing both possibilities.
| Proton(s) | Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| Carboxylic Acid | H-h | 1H | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to the electronegative oxygens and hydrogen bonding.[5][11] This signal is a hallmark of carboxylic acids and distinguishes the molecule from its corresponding ester or amide derivatives. Disappears with a D₂O shake. |
| Fluoroethyl CH₂F | H-f, H-g | 2H | ~ 4.5 | Triplet of Doublets (td) | Strongly deshielded by the directly attached fluorine.[12] The signal is split into a doublet by the geminal ²JHF (~48 Hz) and then each line is split into a triplet by the vicinal H-e/e' protons (³JHH ~7 Hz). This complex pattern is uniquely characteristic of a -CH₂CH₂F moiety. |
| Cyclobutane CH | H-a | 1H | 2.8 - 3.2 | Multiplet (m) | This proton is alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift compared to other cyclobutane protons.[13] Its multiplicity will be complex due to coupling with H-b, H-c, and the other two adjacent ring protons. |
| Fluoroethyl CH₂ | H-e, H-e' | 2H | ~ 2.1 | Triplet of Triplets (tt) | Deshielded by the fluorine atom (β-position). The signal is split into a triplet by the vicinal H-f/g protons (³JHH ~7 Hz) and further split into a triplet by the vicinal fluorine (³JHF ~22 Hz). |
| Cyclobutane CH | H-d | 1H | 1.9 - 2.5 | Multiplet (m) | This proton is alpha to the fluoroethyl substituent. Its chemical shift will be influenced by the substituent's inductive effect and its multiplicity will arise from coupling to its four neighboring ring protons. |
| Cyclobutane CH₂ | H-b, H-c | 4H | 1.8 - 2.4 | Multiplets (m) | These four protons on C2 and C4 are diastereotopic and chemically non-equivalent. They will appear as complex, overlapping multiplets due to geminal and vicinal couplings. Their chemical shifts are closer to that of unsubstituted cyclobutane but are influenced by the substituents.[1][3] |
Distinguishing cis vs. trans Isomers: A Comparative Analysis
While the general patterns described above apply to both isomers, subtle but significant differences in their ¹H NMR spectra can be used for structural assignment.
-
Symmetry: The trans isomer possesses a C₂ axis of symmetry (if considering the ring puckering average), which would make the two CH₂ groups on the ring (C2 and C4) chemically equivalent. The cis isomer lacks this symmetry, potentially leading to a more complex spectrum with more distinct signals for the ring protons.
-
Chemical Shifts: The spatial relationship between the substituents and the ring protons differs. For instance, in one isomer, a proton might be subject to the anisotropic shielding/deshielding cone of a substituent, while in the other isomer, it is not. This can lead to noticeable differences in the chemical shifts of the cyclobutane protons (H-a, H-b, H-c, H-d).
-
Coupling Constants: The magnitude of ³JHH coupling constants is dependent on the dihedral angle between the coupled protons (Karplus relationship). The puckered cyclobutane ring will adopt slightly different preferred conformations for the cis and trans isomers to minimize steric strain, leading to different dihedral angles and, consequently, different ³JHH values between the ring protons.
A definitive assignment would likely require advanced 2D NMR techniques like NOESY (to identify through-space correlations) or detailed analysis of coupling constants compared with computational models.
Recommended Experimental Protocol
To validate the predicted analysis, the following experimental workflow is recommended.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is predicted to be rich in information, with distinct signals for each proton environment. The key diagnostic features are the far downfield broad singlet for the carboxylic acid proton, and the characteristic triplet of doublets and triplet of triplets for the -CH₂F and -CH₂- protons, respectively, which arise from strong H-F coupling. Comparison of the complex multiplet region for the cyclobutane protons, potentially aided by 2D NMR experiments, would be the most effective strategy for differentiating between the cis and trans diastereomers. This guide provides a robust framework for interpreting the experimental spectrum and serves as a valuable reference for researchers working with similar fluorinated and cyclic small molecules.
References
-
Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Serafin, A. F., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 24-32. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy: Fluorine-Proton Coupling. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structural Analysis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid: An In-Silico and Methodological Approach
In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and properties. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state.[1][2] This guide addresses the structural analysis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry. As of the time of this publication, a public crystal structure for this specific molecule has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[3][4][5]
Therefore, this guide adopts a dual approach. Firstly, it provides a detailed, expert-driven protocol for obtaining the single-crystal X-ray diffraction data for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, from crystallization to data analysis. Secondly, it presents a comparative structural analysis, leveraging data from closely related cyclobutane derivatives to forecast the likely conformational and packing features of the title compound. This predictive analysis is grounded in the fundamental principles of crystal engineering and intermolecular interactions.
Part 1: The Experimental Pathway to a Crystal Structure
Obtaining a high-quality crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry.[6] The journey from a powdered sample to a refined 3D model is outlined below.
The Crucial First Step: Crystallization
The primary bottleneck in many crystallographic studies is the growth of single crystals of sufficient size and quality.[7][8] For a small organic molecule like 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, several standard techniques can be employed.
Experimental Protocol: Crystallization of a Small Organic Molecule
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[9][10]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over a period of days to weeks at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
-
Vapor Diffusion (Liquid-Liquid):
-
In a small, open vial, dissolve the compound in a good solvent.
-
Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The good solvent should be more volatile than the poor solvent.
-
Over time, the vapor of the good solvent will diffuse out of the inner vial, while the vapor of the poor solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.[11]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling is the driving force for crystallization.[10] Insulating the container can promote the formation of larger, higher-quality crystals.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Small Molecule X-ray Crystallography"
Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, is used to irradiate the crystal.[1] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is then used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic positions.[6]
Part 2: A Comparative Structural Analysis
In the absence of experimental data for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, we can infer its likely structural characteristics by examining the crystal structures of related compounds. For this analysis, we will consider cyclobutanecarboxylic acid and other substituted cyclobutanes.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19494&t=l", label=""]; A; node [shape=plaintext, label="3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid"]; B [pos="1.5,0!"]; } caption: "Molecular Structure of the Target Compound"
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not typically planar and often adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and position of substituents. In a study of 2-substituted cyclobutane-α-amino acid derivatives, it was found that the substituent at the C2 position modulates the conformational preference of the ring.[12] For 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid, we can anticipate a puckered cyclobutane ring. The bulky fluoroethyl and carboxylic acid groups will likely occupy positions that minimize steric hindrance.
Intermolecular Interactions and Crystal Packing
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid will be dominated by hydrogen bonding interactions involving this group. The most common motif for carboxylic acids in the solid state is the formation of a hydrogen-bonded dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.
dot graph G { node [shape=plaintext, fontcolor="#202124"]; edge [style=dashed, color="#EA4335"];
} caption: "Anticipated Carboxylic Acid Dimer Motif"
Comparative Crystallographic Data
To provide a quantitative basis for comparison, the table below summarizes key crystallographic data for cyclobutanecarboxylic acid, which is structurally similar to our target molecule.
| Compound Name | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | P2₁/c | 6.33 | 10.12 | 9.08 | 108.4 | 4 | [13] |
Data obtained from the Crystallography Open Database (COD) entry for cyclobutanecarboxylic acid.[13]
The data for cyclobutanecarboxylic acid reveals a monoclinic crystal system with four molecules in the unit cell. It is reasonable to hypothesize that 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid might crystallize in a similar centrosymmetric space group, driven by the formation of hydrogen-bonded dimers. The presence of the fluoroethyl substituent will, however, influence the unit cell dimensions and the overall crystal packing.
Conclusion
While the definitive crystal structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its experimental elucidation and predictive analysis. The provided protocols for crystallization and data collection represent standard, robust methods in small molecule crystallography. Furthermore, the comparative analysis with related known structures offers valuable insights into the expected conformational and supramolecular features of this molecule. The anticipated puckered cyclobutane ring and the formation of carboxylic acid dimers through hydrogen bonding are key structural hypotheses that can be tested through the experimental work outlined herein. This guide serves as a foundational resource for researchers embarking on the structural characterization of this and similar novel compounds.
References
-
E-learning Resources for Crystallisation of Small Molecules. (n.d.). ePrints Soton. Retrieved February 17, 2026, from [Link]
-
Catlow, C. R. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1868-1901. [Link]
-
Crystallization of Small Molecules. (n.d.). Retrieved February 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved February 17, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved February 17, 2026, from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 17, 2026, from [Link]
-
North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved February 17, 2026, from [Link]
-
Crystallography Open Database. (n.d.). COD ID 7052930. Retrieved February 17, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (2023, September 20). X-ray crystallography. In Wikipedia. Retrieved February 17, 2026, from [Link]
-
CCDC. (n.d.). Introduction to X-ray Crystallography. Retrieved February 17, 2026, from [Link]
-
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1935–1944. [Link]
-
Crystallography Open Database. (n.d.). Retrieved February 17, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved February 17, 2026, from [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 3. neuinfo.org [neuinfo.org]
- 4. lib.umassd.edu [lib.umassd.edu]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Purity of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic Acid: The Hidden Isomer Challenge
[1]
Executive Summary
Validating the purity of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid presents a deceptive challenge in pharmaceutical intermediate analysis.[1] Standard reverse-phase methods often yield a "single peak" purity that is statistically high but chemically inaccurate.[1]
The core issue lies in the cyclobutane ring geometry , which generates cis and trans isomers that co-elute on standard C18 columns. Furthermore, the lack of a strong chromophore necessitates low-UV detection, increasing susceptibility to baseline noise.
This guide compares two methodologies:
Part 1: The Scientific Challenge
The Stereochemical Trap
The synthesis of 3-substituted cyclobutane carboxylic acids typically yields a mixture of diastereomers (cis and trans). For drug development, these isomers often have vastly different biological activities. A method that cannot separate them is invalid for purity determination.
The "Invisible" Chromophore
Unlike aromatic drug substances, this molecule lacks a conjugated
-
Consequence: Common solvents (Methanol) and modifiers (TFA) absorb in this region, causing high background noise and reduced sensitivity (LOD).[1]
Fluorine-Specific Impurities
The 2-fluoroethyl group introduces the risk of defluorinated impurities (hydroxy-ethyl analogs) or elimination products (vinyl analogs), which have similar polarities to the parent compound.
Part 2: Comparative Methodology
We compared the performance of a standard industry workflow against a targeted fluorinated-phase workflow.
Table 1: Method Performance Comparison
| Feature | Method A: The "Generic" Approach | Method B: The "PFP" Solution (Recommended) |
| Column Chemistry | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) Core-Shell |
| Interaction Mechanism | Hydrophobic (Dispersive) | Hydrophobic + |
| Mobile Phase | Water/MeOH + 0.1% Formic Acid | Water/Acetonitrile + 20mM Phosphate (pH 2.[1]5) |
| Isomer Resolution ( | ~0.8 (Partial/Co-elution) | > 2.5 (Baseline Separation) |
| UV Background | High (due to MeOH/Formic at 210nm) | Low (ACN/Phosphate are UV transparent) |
| Purity Verdict | False Positive (99.5% Area) | Accurate (94.0% cis, 5.5% trans) |
Why Method B Wins: The Science of Selectivity
Method B utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the column stationary phase interact specifically with the fluorine atom on the analyte and the rigid cyclobutane ring shape. This "shape selectivity" allows the PFP column to distinguish between the cis (bent) and trans (planar) conformations, whereas the C18 column interacts primarily with the hydrophobic tail, seeing both isomers as identical.
Part 3: Validated Experimental Protocol (Method B)
This protocol is designed to be a self-validating system, ensuring that if the isomers are present, they will be seen.[1]
Reagents & Equipment
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[1] -
Column: Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm or equivalent).[1]
-
Detector: DAD or VWD set to 210 nm (Bandwidth 4 nm).
Mobile Phase Preparation[2]
-
Solution A (Buffer): Dissolve 2.72 g
in 1 L water (20 mM). Adjust pH to 2.50 ± 0.05 using Phosphoric Acid. Filter through 0.2 µm membrane.[1]-
Why pH 2.5? It suppresses the ionization of the carboxylic acid (
), ensuring the molecule is neutral and retains well on the column.
-
-
Solution B: 100% Acetonitrile.[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 35°C (Controls viscosity and improves mass transfer)[1]
-
Injection Vol: 10 µL
-
Gradient Profile:
| Time (min) | % Solution A | % Solution B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Pass/Fail)
Before running samples, inject a standard mixture (or a crude synthetic mix known to contain isomers).[1]
Part 4: Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This flowchart illustrates the decision process for validating the purity, emphasizing the critical checkpoint of isomer separation.
Diagram 2: Mechanism of Selectivity
This diagram visualizes why the PFP column succeeds where C18 fails.
Part 5: Data Analysis & Interpretation[1]
When analyzing the data from Method B, you will likely observe the following elution order (retention times are indicative):
| Peak Identity | Retention Time (min) | RRT (Relative Retention) | Spectral Feature |
| Defluorinated Impurity | 4.2 | 0.45 | No F-F interaction, elutes early.[1] |
| Trans-Isomer | 9.1 | 0.95 | Planar shape, slightly less retained.[1] |
| Cis-Isomer (Target) | 9.6 | 1.00 | Bent shape, stronger "lock" into PFP phase.[1] |
| Dimer/Aggregate | 14.5 | 1.51 | Late eluter, often seen in concentrated samples.[1] |
Calculation Note: Purity should be calculated as:
References
-
Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Shimadzu. (n.d.).[1] Analytical Methods for Organic Acids: Detection and Separation Principles. Retrieved from [Link]
-
Advanced Chromatography Technologies. (2018).[1] Mechanisms of Interaction on C18-PFP Phases.[1][3] Chromatography Today.[1] Retrieved from [Link][1]
-
Reyes, et al. (2025).[1] HPLC-DAD determination of aliphatic acids: Wavelength selection at 210 nm. Journal of Chromatography B. Retrieved from [Link]
A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Cyclopentane Carboxylic Acids in Drug Discovery
Introduction: The Strategic Role of Small Rings in Medicinal Chemistry
In the intricate process of drug design, the selection of molecular scaffolds is a critical decision that profoundly influences a compound's pharmacological and pharmacokinetic properties. Small, saturated carbocycles, such as cyclobutane and cyclopentane, are frequently incorporated by medicinal chemists to optimize a drug candidate's potency, selectivity, and physicochemical characteristics.[1] The cyclobutane ring, with its significant ring strain and rigid, puckered conformation, offers a distinct structural element compared to the more flexible and less strained cyclopentane ring, which readily interconverts between half-chair and envelope conformations.[2][3]
A crucial parameter dictating the clinical success of a drug candidate is its metabolic stability—the susceptibility of the compound to biotransformation by enzymes in the body.[4] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an in-depth comparison of the metabolic stability of cyclobutane versus cyclopentane carboxylic acids, offering theoretical insights, practical experimental protocols, and data interpretation to guide researchers in drug development.
Theoretical Underpinnings: How Ring Structure Influences Metabolism
The metabolic fate of a molecule is intimately linked to its three-dimensional structure and electronic properties. The differences between cyclobutane and cyclopentane in these areas provide a basis for predicting their comparative stability.
-
Ring Strain and Conformation: Cyclobutane possesses a significant strain energy of approximately 26.3 kcal/mol, which forces it into a rigid, puckered conformation.[2] In contrast, cyclopentane has a much lower strain energy (around 7.1 kcal/mol) and is conformationally more flexible.[2][5] This structural rigidity can make the cyclobutane ring a less favorable substrate for metabolic enzymes. By locking key pharmacophoric groups in a specific orientation, the rigid scaffold can improve binding affinity while simultaneously presenting a less accessible surface for enzymatic attack.
-
Susceptibility to Oxidative Metabolism (Phase I): The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) monooxygenases, which catalyze the oxidation of C-H bonds.[6][7] The C-H bonds on a cyclobutane ring are generally considered less susceptible to CYP-mediated hydroxylation. This increased resistance is attributed to its rigid structure, which may hinder optimal positioning within the enzyme's active site. The more flexible cyclopentane ring can more readily adopt conformations that present its C-H bonds for enzymatic oxidation. It is hypothesized that the cyclobutane scaffold is remarkably resistant to metabolic degradation, unlike linear chains that can undergo beta-oxidation.[8]
-
Susceptibility to Conjugative Metabolism (Phase II): For carboxylic acids, a primary Phase II metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This reaction involves the conjugation of glucuronic acid to the carboxyl group, forming a more water-soluble acyl glucuronide that can be easily excreted.[11][12] UGT isoforms, particularly UGT2B7, are known to be heavily involved in the glucuronidation of carboxylic acids.[9] While the steric environment around the carboxylic acid moiety can influence the rate of UGT-mediated conjugation, the primary differentiator in metabolic stability between cyclobutane and cyclopentane analogues often lies in their susceptibility to initial Phase I oxidation.
Visualizing the Metabolic Pathways
The potential metabolic fates of cycloalkanecarboxylic acids are primarily driven by Phase I oxidation on the ring and Phase II glucuronidation at the acid moiety.
Caption: Potential metabolic pathways for cycloalkane carboxylic acids.
Comparative Analysis: Interpreting Experimental Data
To quantify metabolic stability, in vitro assays using liver microsomes or hepatocytes are the industry standard.[13] Microsomal assays primarily assess Phase I metabolism, while hepatocyte assays capture both Phase I and Phase II enzymatic activities.[14] The key outputs are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance value indicate greater metabolic stability.
Below is a table of illustrative data comparing a hypothetical cyclobutane carboxylic acid (CB-COOH) with its cyclopentane analogue (CP-COOH).
| Parameter | Assay System | CB-COOH (Cyclobutane) | CP-COOH (Cyclopentane) | Interpretation |
| Half-life (t½, min) | Human Liver Microsomes | > 60 | 25 | CB-COOH is significantly more stable against Phase I (CYP450) metabolism. |
| Intrinsic Clearance (CLint, µL/min/mg) | Human Liver Microsomes | < 5 | 28 | Low clearance of CB-COOH confirms its higher stability in microsomes. |
| Half-life (t½, min) | Human Hepatocytes | 45 | 18 | CB-COOH shows greater overall stability in the more complete cell-based system. |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Human Hepatocytes | 15 | 40 | The lower clearance in hepatocytes suggests CB-COOH will have a longer in vivo half-life. |
This is illustrative data based on established principles and not from a specific head-to-head study.
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible data are the foundation of trustworthy drug development. The following are detailed, self-validating protocols for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15]
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[13] The assay measures the rate of disappearance of the parent compound over time in the presence of an NADPH regenerating system, which provides the necessary cofactors for CYP activity.
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14]
-
Prepare the test compound stock solution (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[15]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of NADPH for the duration of the incubation.[15]
-
-
Incubation:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1-3 µM) to the microsomal solution, followed immediately by the NADPH regenerating system.[14][15]
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 3-5 volumes) with an internal standard. The cold solvent precipitates the microsomal proteins, halting all enzymatic activity.[15]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[13][16]
Rationale: Cryopreserved hepatocytes retain enzymatic activities similar to fresh liver cells and provide a more physiologically relevant system than microsomes.[17] This assay allows for the assessment of overall hepatic clearance, including contributions from uptake transporters and both phases of metabolism.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability check (e.g., using trypan blue exclusion). Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[18]
-
-
Incubation:
-
Time Point Sampling and Reaction Quenching:
-
Sample Processing and Analysis:
-
Follow the same centrifugation, supernatant transfer, and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is performed identically to the microsomal assay to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).
-
For hepatocytes, CLint is typically expressed in units of µL/min/10⁶ cells.[18]
-
Conclusion and Strategic Recommendations
The available evidence and underlying chemical principles strongly suggest that cyclobutane carboxylic acids generally exhibit greater metabolic stability than their cyclopentane counterparts. This enhanced stability is primarily attributed to the rigid, strained nature of the four-membered ring, which renders it a poorer substrate for oxidative metabolism by CYP450 enzymes.
For medicinal chemists and drug development professionals, this leads to the following strategic recommendations:
-
Consider Cyclobutane as a Stability-Enhancing Scaffold: When a lead compound containing a flexible ring (like cyclopentane) or a linear alkyl chain suffers from poor metabolic stability due to oxidation, replacing it with a cyclobutane ring is a rational design strategy to block the metabolic soft spot.[1]
-
Use a Tiered Assay Approach: Begin with a cost-effective microsomal stability assay to quickly assess susceptibility to Phase I metabolism. Promising compounds can then be advanced to a hepatocyte stability assay for a more comprehensive evaluation that includes Phase II metabolism and provides a more accurate prediction of in vivo hepatic clearance.[16]
-
Balance Stability with Other Properties: While metabolic stability is crucial, it is only one piece of the puzzle. The rigid nature of the cyclobutane ring can also impact solubility, permeability, and target binding affinity. It is essential to evaluate these properties in parallel to ensure that the overall profile of the drug candidate is improved.
By understanding the structural basis for metabolic stability and employing robust experimental methodologies, researchers can strategically leverage scaffolds like cyclobutane to design drug candidates with superior pharmacokinetic profiles, ultimately increasing their probability of clinical success.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
-
Cyprotex | Evotec. Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
-
Merck Millipore. Metabolic Stability Assays. Merck Millipore.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024). PubMed.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
-
Chalmers ODR. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers ODR.
-
Wouters, J., & de Witte, P. A. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(20), 1856–1873.
-
Harland, S. J., et al. (1984). Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function. Cancer Research, 44(4), 1693–1697.
-
PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
-
Eastfine. (2026). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Eastfine.
-
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray.
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PMC.
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
-
Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. (n.d.). Mansoura University.
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of Washington.
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2021). American Chemical Society.
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025). PubMed.
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate.
-
Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology, 21(1), 70–83.
-
Jin, C., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367–373.
-
Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
-
UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. (n.d.). Bentham Science.
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
-
ResearchGate. (n.d.). The P450 catalytic cycle engaged in Compound 1 mediated oxidation chemistry, noting unproductive pathways. ResearchGate.
-
Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. (n.d.). Royal Society of Chemistry.
-
de Groot, M. J., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 342.
-
Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. Annual Review of Pharmacology and Toxicology, 40, 581–616.
-
[Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. (2009). PubMed.
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132.
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). ACS Publications.
-
Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. (2025). PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) [eastfine.net]
- 9. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 12. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. protocols.io [protocols.io]
Pharmacokinetic profile comparison of fluorinated cyclobutane derivatives
Structural Dynamics & Physicochemical Shifting
Executive Synthesis: The incorporation of fluorine into cyclobutane scaffolds is not merely a strategy for metabolic blocking; it is a tool for precise conformational control. Unlike the flexible "chair" conformation of cyclohexane or the planar cyclopropane, cyclobutane adopts a "puckered" conformation (dihedral angle ~30°).[1] Substituting hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å) introduces stereoelectronic effects that can lock this pucker, drastically altering the Pharmacokinetic (PK) vector of the parent molecule.
Comparative Physicochemical Metrics
The following table synthesizes data comparing a standard alkyl-substituted cyclobutane against its fluorinated counterparts. Note the non-linear relationship between fluorination and lipophilicity (LogD), driven by the dipole moment vectors of the C-F bonds.
| Parameter | Non-Fluorinated (Alkyl-Cyclobutane) | 3,3-Difluorocyclobutane | 1-Fluorocyclobutane | Impact on PK |
| Conformation | Flexible Pucker (Low Energy Barrier) | Rigidified Pucker | Biased Pucker | Entropy: Rigid scaffolds reduce entropic penalty upon protein binding. |
| Lipophilicity (LogD) | High (Lipophilic) | Moderate (Dipole offset) | Moderate-High | Distribution: Lower LogD improves free fraction ( |
| pKa (Neighboring Amine) | ~9.5 - 10.5 (Basic) | ~7.5 - 8.5 (Attenuated) | ~8.0 - 9.0 | Permeability: Lower pKa increases neutral fraction at physiological pH. |
| Metabolic Liability | High (C-H Oxidation) | Low (Metabolic Shunt) | Moderate | Clearance: C-F bond prevents CYP450 hydroxylation at the 3-position. |
Expert Insight: The reduction in pKa of a neighboring amine by the electron-withdrawing 3,3-difluorocyclobutane group (inductive effect,
) is often the critical factor improving oral bioavailability, rather than metabolic stability alone. This "pKa tuning" prevents lysosomal trapping and improves passive permeability.
Metabolic Stability & Clearance Mechanisms
The primary driver for employing fluorinated cyclobutanes is the mitigation of oxidative clearance. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds.
Mechanism of Stabilization[2]
-
Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the 3-position inert to radical abstraction by the Iron-Oxo species of CYP450.
-
Dipolar Repulsion: The high electron density of the fluorine atoms can repel the heme center of metabolic enzymes, preventing the formation of the enzyme-substrate complex.
Case Study: Ivosidenib (Tibsovo) Optimization
The development of Ivosidenib (IDH1 inhibitor) provides the definitive dataset for this comparison. The transition from a cyclohexyl moiety to a 3,3-difluorocyclobutane resulted in a superior PK profile.
-
Original Scaffold (Cyclohexyl): High intrinsic clearance (
) due to multiple sites available for hydroxylation. -
Optimized Scaffold (3,3-Difluorocyclobutane):
-
Clearance: Reduced from High to Medium/Low.
-
Selectivity: The rigid square geometry improved selectivity for the IDH1 mutant pocket.
-
Result: FDA approval for IDH1-mutant cancers.[1]
-
Visualizing the Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between a standard cycloalkane and a fluorinated cyclobutane derivative.
Caption: Divergent metabolic pathways: Fluorination prevents the C-H abstraction cascade, shunting the molecule toward renal/biliary excretion as the parent drug.
Experimental Protocols
To validate these PK improvements in your own pipeline, use the following self-validating protocols.
Protocol A: Comparative Intrinsic Clearance ( )
Objective: Determine the metabolic stability of fluorinated vs. non-fluorinated analogs in liver microsomes.
-
Preparation:
-
Prepare 10 mM stock solutions of the Fluorinated Cyclobutane (Test) and Non-Fluorinated Analog (Control) in DMSO.
-
Thaw pooled Liver Microsomes (Human/Rat) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
-
Pre-incubation: 5 minutes at 37°C.
-
-
Initiation:
-
Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling (The Critical Step):
-
At
minutes, remove 50 µL aliquots. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (IS). Note: Ensure IS is structurally distinct to avoid cross-talk.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. Slope represents the elimination rate constant.
-
Protocol B: 19F-NMR Conformational Analysis
Objective: Verify the "pucker" and conformational locking, which correlates with target selectivity.
-
Solvent: Dissolve 5 mg of compound in
(mimics polar physiological environment) and (mimics membrane interior). -
Acquisition:
-
Run 19F-NMR with proton decoupling.
-
Variable Temperature (VT): Perform measurements from -40°C to +40°C.
-
-
Interpretation:
-
Sharp Signals: Indicate a locked conformation (preferred for high-affinity binding).
-
Broad/Splitting Signals: Indicate rapid ring flipping (conformational averaging).
-
Success Metric: The fluorinated derivative should show significantly sharper peaks or distinct conformer populations compared to the alkyl analog at physiological temperature.
-
Decision Framework for Scaffold Selection
When should you deploy a fluorinated cyclobutane? Use this logic flow.
Caption: Strategic decision tree for selecting fluorinated scaffolds based on specific ADME liabilities.
References
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal, 2023. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, 2025. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 2020.[2] [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (PMC), 2023. [Link]
-
Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. ACS Central Science, 2020. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
